Canagliflozin is a competitive, selective, and reversible inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2) [1] [2]. Its core action is to block the reabsorption of glucose in the kidneys.
The inhibitory action is rooted in the specific interaction between this compound and the SGLT2 protein.
The pharmacokinetic properties of this compound support its once-daily dosing regimen [5].
| Parameter | Description |
|---|---|
| Bioavailability | ~65% [5] [1] [6] |
| Tmax (Time to Cmax) | 1-2 hours post-dose [5] [1] |
| Protein Binding | ~99% (primarily to albumin) [5] [1] [4] |
| Metabolism | Primarily via UGT1A9 and UGT2B4 (O-glucuronidation) to inactive metabolites (M7 and M5); minimal CYP3A4 involvement (~7%) [5] [1] [4] |
| Half-life | 100 mg: ~10.6 hours; 300 mg: ~13.1 hours [5] [1] [4] |
| Route of Elimination | Feces (~52%; 41.5% as unchanged drug); Urine (~33%; primarily as O-glucuronide metabolites, <1% as unchanged drug) [5] [1] [4] |
Beyond direct SGLT2 inhibition, this compound exerts multiple systemic effects that contribute to its cardiorenal benefits.
The diagram below summarizes the multi-level mechanism of action of this compound.
This diagram illustrates the primary and secondary mechanisms of this compound, from direct SGLT2 inhibition in the kidney to systemic pleiotropic effects.
For researchers, the methodologies from key studies provide a foundation for experimental design.
Measuring Anti-inflammatory Biomarkers [7]:
Structural Studies via Cryo-EM [3]:
Canagliflozin is a potent selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) approved for the management of type 2 diabetes mellitus (T2DM). As the first oral antidiabetic drug approved for cardiovascular event prevention in T2DM patients, understanding its pharmacokinetic profile is essential for optimizing therapeutic outcomes and minimizing adverse effects. This compound's unique mechanism of action involves inhibiting renal glucose reabsorption in the proximal tubules, resulting in increased urinary glucose excretion and reduced plasma glucose levels through an insulin-independent pathway. This comprehensive review synthesizes current scientific evidence on this compound's absorption, distribution, metabolism, and excretion processes, providing researchers and drug development professionals with technical insights into its pharmacokinetic behavior across different patient populations and disease states.
This compound demonstrates predictable pharmacokinetics with dose-proportional systemic exposure across the therapeutic dose range. Its pharmacokinetic properties make it suitable for once-daily dosing, with an established safety profile in diverse patient populations.
Table 1: Fundamental Pharmacokinetic Parameters of this compound
| Parameter | Value/Description | Clinical Significance |
|---|---|---|
| Absolute Oral Bioavailability | 65% [1] [2] | Moderate first-pass effect |
| Time to Peak Concentration (Tmax) | 1-2 hours post-dose [1] [2] | Rapid absorption |
| Steady-State Achievement | 4-5 days of daily dosing [1] | Minimal accumulation |
| Plasma Protein Binding | 99% (primarily to albumin) [1] [3] [2] | Limited dialysis clearance |
| Volume of Distribution | 83.5 L (based on IV administration) [1] [3] | Extensive tissue distribution |
| Terminal Half-Life | 10.6 hours (100 mg); 13.1 hours (300 mg) [1] [3] [2] | Supports once-daily dosing |
| Food Effect | No clinically significant effect [1] [3] | Can be taken without regard to meals |
Table 2: Absorption and Elimination Characteristics
| Parameter | 100 mg Dose | 300 mg Dose | Conditions & Notes |
|---|---|---|---|
| Peak Plasma Concentration (Cmax) | 1227-1620 ng/mL [4] [2] | 3678-4678 ng/mL [4] [2] | Dose-dependent increase |
| Area Under Curve (AUC) | 61.9 h·ng/mL/mg (pediatric) [2] | 94.6 h·ng/mL/mg (pediatric) [2] | Similar to adult exposure |
| Fecal Excretion | 41.5% as unchanged drug [1] [2] | Similar percentage | Majority unchanged |
| Urinary Excretion | 33% as metabolites; <1% unchanged [1] [3] [2] | Similar percentage | Primarily metabolized |
This compound undergoes extensive hepatic metabolism primarily through glucuronidation, with minor oxidative pathways. The metabolism involves multiple enzyme systems producing several inactive metabolites, explaining its favorable drug interaction profile.
This compound metabolic pathways showing primary and secondary routes
The metabolic transformation of this compound involves:
Primary Pathway: O-glucuronidation mediated primarily by UGT1A9 and UGT2B4 enzymes, forming inactive metabolites M7 and M5, which represent the major circulating metabolites in plasma [1] [5] [2]. These metabolites demonstrate no pharmacological activity against SGLT2 or SGLT1 receptors in vitro assays [2].
Secondary Pathway: Minimal oxidative metabolism via CYP3A4-mediated hydroxylation (approximately 7% of total metabolism), producing metabolite M9 [1] [5] [3]. Additional minor metabolites identified include M17 (O-glucuronide), M8 (oxidation), and M16 (oxidation followed by glucuronidation) [5] [6].
Clinical Implications: The minimal CYP-mediated metabolism results in a low drug interaction potential with medications metabolized by cytochrome P450 enzymes. However, inducers of UGT enzymes (e.g., rifampin, phenytoin) may reduce this compound plasma concentrations, potentially necessitating dose adjustments [1] [7].
Advanced analytical techniques have been developed and validated for the precise quantification of this compound and its metabolites in biological matrices, enabling detailed pharmacokinetic characterization.
A sensitive and efficient ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for simultaneous determination of this compound and its metabolites in plasma matrices [5] [6]:
Chromatographic Conditions: Utilization of a Waters XBridge BEH C18 column (100 × 2.1 mm, 2.5 μm) with a mobile phase consisting of 0.1% acetonitrile-formic acid (75:15, v/v) at a flow rate of 0.7 mL/min, achieving separation within 5.1 minutes [5].
Mass Spectrometric Detection: Operation in positive electrospray ionization mode with multiple reaction monitoring (MRM) transitions specific for each analyte:
Validation Parameters: The method demonstrates excellent linearity (10-1000 ng/mL), with lower limit of quantification (LLOQ) of 10 ng/mL. Validation showed sufficient specificity, accuracy, and precision with intra-day and inter-day variations within acceptable limits [5].
Detailed methodology for comprehensive pharmacokinetic characterization in clinical and preclinical studies:
Sample Collection: Serial blood sampling at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose) following single and multiple administrations [4]. Plasma separation via centrifugation and storage at -80°C until analysis.
Urine Collection: Timed intervals (0-2, 2-4.5, 4.5-7, 7-10.5, 10.5-13, and 13-24 hours) for quantification of urinary glucose excretion and renal clearance calculations [4].
Pharmacodynamic Assessments: Measurement of renal threshold for glucose (RTG) and urinary glucose excretion (UGE) to correlate pharmacokinetic parameters with pharmacological effects [4].
Table 3: Pharmacokinetic Alterations in Special Populations
| Population | Pharmacokinetic Changes | Dosing Recommendations |
|---|---|---|
| Renal Impairment | Increased exposure (eGFR 30-60 mL/min/1.73m²) [1] [7] | Avoid initiation if eGFR <45 mL/min/1.73m²; 100 mg daily if eGFR 45-60 mL/min/1.73m² [1] |
| Hepatic Impairment | No significant change in mild-moderate impairment [1] [7] | No adjustment needed for Child-Pugh A/B; not recommended for Child-Pugh C [1] |
| Elderly Patients | Higher incidence of adverse reactions [1] | Consider lower 100 mg dose, especially for patients >75 years [1] |
| Pediatric Patients | Exposure similar to adults [2] | 100-300 mg daily for patients ≥10 years [3] |
| Type 2 Diabetes | Altered pharmacokinetic behavior [5] [6] | Standard dosing effective |
This compound demonstrates a favorable drug interaction profile with no clinically significant interactions observed with commonly co-administered medications including metformin, glyburide, simvastatin, warfarin, hydrochlorothiazide, oral contraceptives, probenecid, and cyclosporine [7]. However:
UGT Enzyme Inducers: Coadministration with potent inducers of UGT enzymes (e.g., rifampin, phenytoin, barbiturates) may reduce this compound plasma concentrations by approximately 30%, potentially necessitating dose adjustment or more frequent glycemic monitoring [1] [5] [7].
Impact on Other Medications: this compound may increase the exposure to drugs that are substrates of P-glycoprotein (P-gp) such as digoxin, recommending appropriate monitoring when co-administered [1].
| Drug Name | SGLT2/SGLT1 Selectivity Ratio | Classification |
|---|---|---|
| Canagliflozin | ~260:1 [1] [2] | Dual SGLT1/2 Inhibitor |
| Sotagliflozin | ~20:1 [1] [2] | Dual SGLT1/2 Inhibitor |
| Empagliflozin | ~2,700:1 [1] | Highly Selective SGLT2 Inhibitor |
| Dapagliflozin | ~1,200:1 [1] [2] | Highly Selective SGLT2 Inhibitor |
| Ertugliflozin | ~2,200:1 [1] [2] | Highly Selective SGLT2 Inhibitor |
The selectivity ratio is determined through in vitro inhibition kinetics. Key experimental findings include:
This diagram illustrates the dual inhibitory mechanism of this compound, which underlies its unique effects:
The additional SGLT1 inhibition by this compound translates into several unique clinical effects compared to highly selective SGLT2 inhibitors:
The following tables summarize the key quantitative changes in RTG and UGE induced by canagliflozin across preclinical and clinical studies.
Table 1: Effects of this compound in Preclinical Animal Models
| Animal Model | This compound Dose | Effect on RTG | Effect on Urinary Glucose Excretion (UGE) & Glycemia |
|---|---|---|---|
| Zucker Diabetic Fatty (ZDF) Rats [1] | 1 mg/kg | Lowered from 415 ± 12 mg/dL to 94 ± 10 mg/dL | Increased UGE; reduced blood glucose and HbA1c after 4 weeks |
| db/db Mice [1] | Acute dosing | - | Dose-dependently decreased blood glucose concentrations |
| Obese Rodent Models [1] | Various | - | Increased UGE; decreased body weight gain, epididymal fat, and liver weight |
Table 2: Effects of this compound in Human Clinical Studies
| Study Population / Type | This compound Dose | Effect on RTG | Effect on Urinary Glucose Excretion (UGE) |
|---|---|---|---|
| Patients with T2DM [2] | 100 mg daily | Lowered from a baseline of ~240 mg/dL | Increased mean UGE to approximately 100 g/day |
| Patients with T2DM [2] | 300 mg daily | Maximal suppression to ~70-90 mg/dL over 24 hours | Increased mean UGE to approximately 100 g/day |
| Patients with T2DM [3] [4] | 100 mg daily for 8 days | Measured reduction (novel MMTT-based method validated) | Correlated increase in UGE |
This compound works by competitively and reversibly inhibiting SGLT2, the primary transporter responsible for glucose reabsorption in the early proximal tubule [2]. The following diagram visualizes the signaling pathway through which this inhibition improves glycemic control.
The robust data on this compound's pharmacodynamics are derived from well-established experimental methods.
The SHCP is considered the gold standard for measuring RTG, though it is complex and limited to specialized labs [3] [4].
A simpler method validated against the SHCP allows for RTG estimation in broader clinical trial settings [3] [4].
Understanding and measuring RTG is critical for several reasons in a drug development context:
The application of QbD principles, as detailed in a 2017 study, led to a robust six-step synthetic process for this compound that achieved a 47% overall yield and high purity (>99%) [1] [2]. The core philosophy involved a telescopic strategy, where the first three and the last two steps were combined into fewer isolation operations, enhancing efficiency [1] [2]. Key to this approach was the identification of Critical Process Parameters (CPPs) through Design of Experiment (DoE) methodologies, which established a defined design space for a reliable and reproducible process [1].
The workflow below illustrates the optimized six-step sequence and the QbD elements applied to its development.
Optimized synthetic route for this compound with key QbD control points [1] [2].
The following table summarizes the critical steps, their identified CPPs, and the established control strategies to ensure consistent quality of the final API [1].
| Step & Objective | Critical Process Parameters (CPPs) | Optimal Conditions & Control Strategies |
|---|
| Step 1: Friedel-Crafts Acylation to form 31 [3] | Solvent, Lewis acid type/equivalents, temperature, reaction time | Solvent: Chlorobenzene (improved yield over DCM). Work-up: Specific washing procedure to remove impurities [1]. | | Step 2: Lewis acid-mediated reductive elimination to form aglycone 32 [3] | Lewis acid type/equivalents (BF₃•Et₂O), temperature, reducing agent (Triethylsilane) | Temperature: Maintaining at 35°C prevented a low-yielding dimeric byproduct formation [1]. | | Step 5: n-BuLi mediated C-arylation of protected gluconolactone with aglycone 32 to form 33 [3] | Base (n-BuLi) stoichiometry, temperature, reaction time | Temperature: Rigorously maintained at -75°C. Addition: Base added to a mixture of the coupling partners for better control [4] [1]. | | Step 6: Reductive demethoxylation of 34 to final this compound (1) [3] | Lewis acid (BF₃•Et₂O) equivalents, temperature, reducing agent (Triethylsilane) | Stoichiometry: Use of 2.2 equivalents of BF₃•Et₂O was critical for high conversion [1]. |
A key objective of the QbD approach was to proactively identify and control impurities [1]:
Canagliflozin is a potent, selective sodium glucose co-transporter 2 (SGLT2) inhibitor that represents a novel insulin-independent approach for managing type 2 diabetes mellitus (T2DM). Its mechanism centers on competitive inhibition of SGLT2, the primary transporter responsible for reabsorbing approximately 90% of filtered glucose in the S1 segment of the renal proximal tubules. By inhibiting this transporter, this compound reduces renal glucose reabsorption, lowers the renal threshold for glucose (RTG) excretion, and increases urinary glucose excretion (UGE), ultimately reducing plasma glucose levels through an insulin-independent pathway.
The pharmacodynamic effects of this compound extend beyond glycemic control through multiple complementary mechanisms. The increased urinary glucose excretion creates an osmotic diuresis effect that contributes to modest reductions in blood pressure and body weight. Additionally, this compound exhibits a minor inhibitory effect on SGLT1, which is predominantly expressed in the small intestine and responsible for the remaining glucose reabsorption in the kidney. This dual inhibition potentially contributes to reduced postprandial glucose excursions through delayed intestinal glucose absorption. The unique mechanism of SGLT2 inhibition has positioned this compound as a valuable therapeutic option with demonstrated benefits in reducing major cardiovascular events, diabetic kidney disease progression, and heart failure hospitalizations in patients with T2DM [1] [2].
SGLT Inhibition Mechanism: Illustrates this compound's primary action on renal SGLT2 and secondary effect on intestinal SGLT1.
The pharmacodynamic effects of this compound demonstrate clear dose-dependent relationships across both healthy and diabetic populations. In a Phase 1 ascending single-dose study involving healthy male subjects, this compound doses ranging from 10 mg to 800 mg produced dose-dependent decreases in the calculated 24-hour mean renal threshold for glucose (RTG), with maximal reduction reaching approximately 60 mg/dL at higher doses. Correspondingly, mean 24-hour urinary glucose excretion increased progressively with dose escalation, establishing the fundamental dose-response relationship that underpins its therapeutic application [3].
In Japanese patients with T2DM, a randomized, double-blind, placebo-controlled study examining doses of 25, 100, 200, and 400 mg demonstrated that this compound increased UGE0-24h to approximately 80-110 g/day at doses ≥100 mg, with these effects sustained throughout the entire 14-day multiple administration period. The study also confirmed that this compound decreased RTG from the first day of treatment, with these effects maintained during repeated dosing. The plasma concentrations of this compound showed linear pharmacokinetics with maximum concentration achieved approximately 1 hour post-dose and elimination half-life ranging between 10.22-13.26 hours, supporting once-daily dosing [4].
Table 1: Dose-Dependent Pharmacodynamic Effects of this compound in Clinical Studies
| Population | Dose (mg) | 24-h UGE (g) | RTG Reduction | Tmax (h) | Elimination t½ (h) |
|---|---|---|---|---|---|
| Healthy Subjects [3] | 10-800 | Dose-dependent increase | ~60 mg/dL (max) | 1-2 | 10.6-13.1 |
| Japanese T2DM [4] | 25 | Significant increase | Measurable | 1.0 | 10.22-13.26 |
| Japanese T2DM [4] | 100 | ~80 | Significant | 1.0 | 10.22-13.26 |
| Japanese T2DM [4] | 200-400 | ~80-110 | Significant | 1.0 | 10.22-13.26 |
| Healthy Chinese [5] | 100-300 | Dose-dependent | Dose-dependent | 1-2 | Similar to other populations |
The pharmacodynamic effects of this compound manifest rapidly following administration. In comprehensive clinical studies, the reduction in RTG and increase in UGE were observed from the first day of treatment. The time to maximum plasma concentration (Tmax) occurs within 1-2 hours after oral administration, aligning with the onset of pharmacodynamic effects. The elimination half-life of approximately 10-13 hours supports once-daily dosing and provides sustained 24-hour glycemic control. During multiple-dose administration, no significant changes in Tmax or elimination half-life were observed, indicating consistent pharmacokinetic behavior over time [4] [5].
The linearity factors, calculated from the ratios of AUC0-24h on Day 16 to AUC0-∞ on Day 1, were close to 1 in all this compound groups, demonstrating predictable and linear pharmacokinetics with repeated dosing. This pharmacokinetic profile correlates with the sustained pharmacodynamic effects observed throughout the entire period of multiple administrations, with no evidence of tachyphylaxis or diminished response over time [4].
Renal function represents a critical determinant of this compound's pharmacodynamic effects, as the drug's mechanism depends directly on glomerular filtration and tubular function. Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling has demonstrated that the hypoglycemic effects of SGLT2 inhibitors decrease with declining renal function in patients with T2DM. For instance, in patients with mild, moderate, and severe renal insufficiency, the UGE of this compound decreases substantially, mirroring trends observed with other SGLT2 inhibitors [6].
The relationship between renal function and this compound efficacy has direct implications for clinical dosing recommendations. Based on pharmacokinetic and pharmacodynamic studies, this compound dosage should be adjusted according to estimated glomerular filtration rate (eGFR):
Table 2: Impact of Renal Function on SGLT2 Inhibitor Pharmacodynamics
| Renal Function | Effect on this compound AUC | Effect on UGE | Recommended Action |
|---|---|---|---|
| Normal (eGFR ≥90) | Baseline | ~80-110 g/24h (at doses ≥100 mg) | 100-300 mg daily |
| Mild Impairment | ↑15% | ~42% decrease (vs normal) | 100 mg daily |
| Moderate Impairment | ↑29% | ~83% decrease (vs normal) | 100 mg daily (if already on treatment) |
| Severe Impairment | ↑53% | ~84% decrease (vs normal) | Do not initiate |
Beyond renal function, several additional factors can influence the pharmacodynamics of this compound. Ethnicity has been investigated as a potential source of variability in drug response. Comparative studies have demonstrated that while the dose- and weight-normalized pharmacokinetic parameters of this compound show no apparent differences between Western, Indian, and Japanese subjects, healthy Chinese subjects exhibited approximately 14-42% higher Cmax and 57-62% higher AUC0-∞ compared to Western populations. Despite these pharmacokinetic differences, the pharmacodynamic parameters (UGE, RTG reduction) exhibited consistent patterns of dose-dependent changes across ethnic groups [5].
Food intake represents another consideration in this compound administration. Studies indicate that while high-fat meals do not significantly affect the overall bioavailability of this compound, administration before the first meal of the day may help reduce postprandial glucose excursions. This timing recommendation aligns with the drug's rapid absorption (Tmax 1-2 hours) and its minor inhibitory effect on intestinal SGLT1, which may contribute to reduced postprandial glucose absorption [1].
Additionally, concomitant medications that induce UDP-glucuronosyltransferase (UGT) enzymes may potentially increase the metabolism of this compound, as it is primarily metabolized through O-glucuronidation by UGT1A9 and UGT2B4. In patients receiving UGT inducers who have eGFR ≥60 mL/min/1.73 m², consideration may be given to increasing the this compound dosage from 100 mg to 300 mg daily to maintain optimal glycemic efficacy [1].
Rigorous assessment of this compound's pharmacodynamics employs carefully designed clinical trials with standardized methodologies. Randomized, double-blind, placebo-controlled studies represent the gold standard for evaluating dose-response relationships. In such studies, patients typically undergo a washout period of ≥12 days to discontinue previous antihyperglycemic agents, followed by single-day treatment with this compound or placebo, a one-day washout, and then 14 consecutive days of treatment. This design allows evaluation of both single-dose and multiple-dose pharmacodynamics [4].
Urinary glucose excretion represents the primary pharmacodynamic endpoint, collected according to standardized protocols. In comprehensive trials, urine samples are typically collected at specified intervals: 0-2, 2-4.5, 4.5-7, 7-10.5, 10.5-13, and 13-24 hours on baseline and intensive pharmacokinetic/pharmacodynamic assessment days. On other study days, 24-hour urine collections are standard. This stratified collection approach allows researchers to evaluate both total 24-hour UGE and temporal patterns of glucose excretion throughout the day [4].
Clinical Trial Methodology: Outlines standard study design for evaluating this compound pharmacodynamics.
The renal threshold for glucose represents a critical derived parameter in assessing this compound's pharmacodynamics. RTG is calculated using established formulas that integrate plasma glucose concentrations with corresponding urinary glucose excretion rates. Methodologically, researchers typically employ the calculated 24-hour mean RTG, derived from the relationship between plasma glucose levels and urinary glucose excretion throughout the assessment period [4] [3].
Advanced modeling approaches have enhanced the understanding of this compound's pharmacodynamics. Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models incorporate renal physiological tissue structures, including expanded renal tubules, to simulate 24-hour urinary glucose excretion in diverse patient populations. These models have demonstrated strong predictive performance, with approximately 84.65% of predicted 24-hour urinary glucose excretion values aligning with observed data points within 0.5-2-fold accuracy [6].
For bioanalytical measurements, plasma concentrations of this compound are typically determined using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) after solid-phase extraction. This method provides the sensitivity and specificity required for precise pharmacokinetic characterization, enabling accurate correlation with pharmacodynamic endpoints [4].
| Parameter | Detail | Citation |
|---|---|---|
| Plasma Protein Binding | 99% (primarily to albumin) | [1] [2] [3] |
| Absolute Oral Bioavailability | ~65% | [1] [3] |
| Time to Peak Plasma Concentration (T~max~) | 1 to 2 hours | [1] [2] |
| Volume of Distribution (V~ss~) | 83.5 L (after IV dose) | [2] [3] |
| BCS Classification | Class IV (low solubility, low permeability) | [4] |
| Metabolism | Primarily via UGT1A9 and UGT2B4 (O-glucuronidation); minimal by CYP3A4 | [1] [2] [3] |
| Route of Elimination | Feces (~51.7%, 41.5% as unchanged drug); Urine (~33%, mostly as metabolites) | [1] [3] |
| Terminal Elimination Half-life | 100 mg: ~10.6 hours; 300 mg: ~13.1 hours | [1] [3] |
Robust and sensitive bioanalytical methods are crucial for determining canagliflozin concentration in biological matrices like plasma and urine during pharmacokinetic studies.
This method is highly specific and suitable for simultaneous determination of multiple drugs, which is key for interaction studies [4].
This method provides a stability-indicating approach for quantifying this compound in pharmaceutical dosage forms and stability samples [5].
The experimental workflow for these analytical methods can be summarized as follows:
Experimental workflow for quantifying this compound in biological samples.
This compound's pharmacokinetics can be altered by concomitant drugs, primarily through competition for metabolic enzymes and transporters.
The following diagram illustrates these interaction pathways:
Mechanisms of drug interactions involving this compound.
This compound is characterized by high plasma protein binding and a well-defined metabolic and transporter profile. These properties are central to predicting its clinical behavior and drug-drug interactions. The availability of robust LC-MS/MS and HPLC methods ensures accurate monitoring of its concentration, which is vital for pharmacokinetic studies and ensuring therapeutic efficacy.
This compound represents a significant advancement in the therapeutic management of type 2 diabetes mellitus (T2DM) as a prominent member of the sodium-glucose co-transporter 2 (SGLT2) inhibitors. Approved by the FDA in 2013, this compound operates through a unique insulin-independent mechanism primarily involving the inhibition of SGLT2 receptors in the proximal renal tubules, which normally account for approximately 90% of renal glucose reabsorption [1]. By competitively inhibiting these transporters, this compound reduces the renal threshold for glucose and increases urinary glucose excretion, resulting in improved glycemic control and secondary benefits such as weight loss and blood pressure reduction [1]. Beyond these well-established effects, emerging research has illuminated this compound's potential impacts on insulin sensitivity, necessitating rigorous methodological approaches for precise quantification.
The hyperinsulinemic-euglycemic clamp, first developed by Andres and DeFronzo in 1979, remains the gold standard technique for directly assessing insulin sensitivity in humans [2] [3]. This procedure involves maintaining a constant hyperinsulinemic state while "clamping" blood glucose at euglycemic levels through variable glucose infusion, allowing precise determination of whole-body insulin-mediated glucose disposal [3]. For pharmaceutical development and clinical research, the clamp technique provides an unparalleled tool for elucidating the metabolic effects of therapeutic interventions like this compound beyond their primary mechanisms of action. This protocol details the application of clamp methodology to characterize this compound's effects on insulin sensitivity, incorporating insights from recent clinical investigations to optimize experimental design and data interpretation for researchers and drug development professionals.
Participant Selection: Research indicates that this compound's effects on insulin sensitivity are particularly evident in individuals with T2DM and concurrent conditions such as hepatic steatosis or visceral adiposity [4] [5]. Studies have demonstrated more pronounced improvements in hepatic insulin sensitivity and intrahepatic triglyceride content reduction in patients with non-alcoholic fatty liver disease (NAFLD) [4].
Exclusion Criteria: Applicants should be excluded for estimated glomerular filtration rate (eGFR) <45 mL/min/1.73 m², history of recurrent genital mycotic infections, severe hepatic impairment (Child-Pugh class C), or concomitant use of potent UGT enzyme inducers that may alter this compound metabolism [1].
Study Design: Randomized, double-blind, placebo-controlled, parallel-group designs with 24-week duration have successfully demonstrated this compound's effects on insulin sensitivity in previous clinical trials [4]. This timeframe allows adequate duration for the manifestation of the drug's metabolic effects beyond immediate glucosuric actions.
Table 1: this compound Dosing Protocol for Clamp Studies
| Parameter | Specification | Rationale |
|---|---|---|
| Dosage | 100-300 mg once daily | 300 mg provides maximal glycemic efficacy but 100 mg may be preferred in renal impairment [1] |
| Timing | Before the first meal of the day | Optimizes postprandial glucose control and aligns with physiological assessment [1] |
| Duration | 24 weeks | Sufficient to observe effects on insulin sensitivity and body composition [4] [5] |
| Renal Adjustment | 100 mg daily if eGFR 45-<60 mL/min/1.73 m² | Prevents excessive drug exposure in reduced renal function [1] |
The hyperinsulinemic-euglycemic clamp should be performed after an overnight fast (10-12 hours) both at baseline and following the intervention period to assess changes in insulin sensitivity. The following standardized protocol is recommended:
Insulin Infusion: A primed continuous intravenous infusion of regular human insulin at 40-120 mU/m²/min, with higher rates (80-120 mU/m²/min) typically required to completely suppress hepatic glucose production in insulin-resistant populations [3].
Glucose Clamping: Following the insulin bolus, a variable 20% dextrose infusion is adjusted based on frequent plasma glucose measurements (every 5-10 minutes) to maintain euglycemia at approximately 90 mg/dL (5.0 mmol/L) [2] [3]. Plasma glucose should be measured using a validated bedside glucose analyzer with rapid turnaround time to inform infusion rate adjustments.
Steady-State Determination: The clamp is maintained for at least 120 minutes after initiating insulin infusion, with steady-state conditions typically achieved during the final 30 minutes (coefficient of variation for blood glucose, plasma insulin, and glucose infusion rate <5%) [3]. During this period, the glucose infusion rate (GIR) required to maintain euglycemia serves as the primary measure of whole-body insulin sensitivity.
Supplementary Measurements: Potassium phosphate (typically 0.2-0.3 mEq/kg/h) should be co-infused to prevent insulin-induced hypokalemia. For enhanced mechanistic insights, stable isotope glucose tracers (e.g., [6,6-²H₂]glucose) can be administered to quantify hepatic glucose production suppression [3].
The primary endpoint for assessing this compound's effect on insulin sensitivity is the change from baseline in the whole-body glucose disposal rate (M value), calculated as the mean glucose infusion rate during the steady-state period of the clamp (typically final 30 minutes) normalized to body weight (mg/kg/min) or fat-free mass [3]. The M value provides a direct measure of insulin-mediated glucose disposal, with higher values indicating improved insulin sensitivity.
Additional clamp-derived parameters include:
Insulin Sensitivity Index (ISI): Calculated as M/(G × ΔI), where G is the steady-state blood glucose concentration and ΔI is the difference between fasting and steady-state plasma insulin concentrations, providing a normalized measure that accounts for variations in achieved insulin levels [3].
Hepatic Insulin Sensitivity: Assessed by the percentage suppression of endogenous (hepatic) glucose production during the clamp, determined using glucose tracer methodology [3].
Table 2: Expected Metabolic Changes with this compound Treatment Based on Clinical Studies
| Parameter | Baseline Mean | Post-Treatment Change with this compound | Placebo-Subtracted Effect | Reference |
|---|---|---|---|---|
| HbA1c (%) | 7.7 ± 0.7 | -0.71% | -0.71% [-1.08; -0.33] | [4] |
| Body Weight | ~80-90 kg | -3.4% | -3.4% [-5.4; -1.4] | [4] |
| GIR (mg/kg/min) | 3.25 ± 1.53 | +0.86 | +0.86 ± 0.23 | [5] |
| IHTG (%) | >5% (NAFLD patients) | -6.9% | -3.1% vs. placebo | [4] |
| Visceral Fat Area | Varies | Significant reduction | p<0.05 | [5] |
Beyond clamp-derived measures, this compound's metabolic effects can be characterized through several secondary endpoints:
Body Composition: Reductions in visceral and subcutaneous adipose tissue quantified by computed tomography or magnetic resonance imaging have been correlated with improvements in insulin sensitivity following this compound treatment [5].
Adipokine Profile: Increases in adiponectin levels and modifications in other adipokine concentrations may provide mechanistic insights into improved insulin sensitivity [5].
Hepatic Parameters: Reductions in liver enzyme levels (ALT, AST) and intrahepatic triglyceride content measured via proton-magnetic resonance spectroscopy ( [4]).
Table 3: Changes in Adipokine and Body Composition Parameters with this compound
| Parameter | Measurement Method | Reported Change with this compound | Correlation with Insulin Sensitivity |
|---|---|---|---|
| Plasma Adiponectin | ELISA | Significant increase | r = 0.69 with weight loss [5] |
| Visceral Fat Area | CT/MRI | Significant reduction | Correlation with Δadiponectin [5] |
| Subcutaneous Fat Area | CT/MRI | Significant reduction | Moderate correlation [5] |
| Liver Fat Content | 1H-MRS | -4.6% to -6.9% | Strong correlation with weight loss [4] |
When employing the euglycemic clamp technique to investigate this compound, several methodological adaptations enhance data quality and interpretation:
Timing of Final Dose: The last dose of this compound should be administered approximately 24 hours before post-treatment clamp assessment to minimize acute glucosuric effects while capturing chronic adaptive changes in insulin sensitivity.
Hydration Status: Due to this compound's osmotic diuretic effect, participants should be encouraged to maintain adequate hydration throughout the study period, and hypovolemia should be corrected before clamp procedures [1].
Body Composition Considerations: Given the correlation between weight loss magnitude and improvement in insulin sensitivity with this compound [4], precise body composition assessment (DXA, CT/MRI) should be incorporated to differentiate between fat mass and lean mass changes.
Vigilant safety monitoring is essential throughout the study period:
Genital Mycotic Infections: As the most common adverse effect of this compound (occurring in approximately 10-15% of patients), participants should be counseled on preventive measures and monitored regularly [1].
Volume Depletion: Orthostatic hypotension and dehydration are more common in elderly patients (>75 years) and those on concomitant diuretics; blood pressure and hydration status should be monitored regularly [1].
Laboratory Parameters: Regular monitoring of renal function (eGFR), liver enzymes, and lipid profiles (LDL-C may increase) is recommended throughout the study period [1].
Figure 1: Experimental Workflow for this compound Euglycemic Clamp Studies. This diagram outlines the sequential steps from participant screening through final data analysis in a randomized controlled trial investigating this compound's effects on insulin sensitivity.
Figure 2: Mechanism of this compound's Effects on Insulin Sensitivity. This diagram illustrates the proposed pathway from SGLT2 inhibition to improved insulin sensitivity as measured by euglycemic clamp, highlighting both primary renal effects and secondary metabolic consequences.
The application of euglycemic clamp technology to investigate this compound's metabolic effects provides unique insights beyond its primary mechanism of action. Clinical evidence indicates that 24-week this compound treatment results in modest but significant improvements in hepatic insulin sensitivity and whole-body glucose disposal, with these effects being proportional to weight loss and particularly pronounced in patients with hepatic steatosis [4] [5]. The correlation between magnitude of weight loss and reduction in intrahepatic triglyceride content (r=0.69, P<0.001) underscores the importance of body composition changes in mediating this compound's beneficial metabolic effects [4].
From a drug development perspective, these findings highlight the value of comprehensive metabolic phenotyping beyond standard glycemic parameters. The differential effects on hepatic versus peripheral insulin sensitivity observed with this compound [4] suggest tissue-specific mechanisms that may inform combination therapies with other antidiabetic agents. Furthermore, the documented increases in adiponectin levels and reductions in visceral adiposity provide potential biomarkers for predicting therapeutic response in early-phase clinical trials [5].
For researchers implementing this protocol, particular attention should be paid to participant selection, as this compound's effects on insulin sensitivity appear most pronounced in individuals with specific metabolic phenotypes characterized by ectopic fat deposition. Additionally, careful consideration of clamp methodology (insulin infusion rates, steady-state determination, and normalization approaches) is essential for valid cross-study comparisons and accurate characterization of the drug's metabolic profile.
Canagliflozin (CFZ) is a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor that has emerged as a significant therapeutic option for managing type 2 diabetes mellitus. As a selective SGLT2 inhibitor, this compound works by reducing renal glucose reabsorption, thereby increasing urinary glucose excretion and lowering blood glucose levels through an insulin-independent mechanism. The drug is frequently administered in combination with metformin (MET), an established biguanide antihyperglycemic agent, to achieve enhanced glycemic control through complementary mechanisms of action. The growing therapeutic importance of this compound has necessitated the development of robust bioanalytical methods for its quantification in biological matrices to support pharmacokinetic studies, therapeutic drug monitoring, and clinical investigations.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this compound bioanalysis due to its superior sensitivity, selectivity, and capacity for high-throughput analysis. These methods enable researchers to accurately determine plasma concentrations of this compound and its metabolites across various physiological conditions, providing critical insights into its pharmacokinetic profile and metabolic fate. This article presents comprehensive application notes and detailed protocols for the quantification of this compound in plasma using LC-MS/MS, consolidating validated methodologies from recent scientific literature to serve as a practical resource for researchers and drug development professionals engaged in bioanalytical method development and validation.
The development of a reliable LC-MS/MS method for this compound quantification requires careful consideration of several analytical parameters to ensure optimal performance. This compound possesses favorable mass spectrometric properties due to its amine functional groups, which facilitate efficient ionization in positive electrospray ionization (ESI) mode. The compound undergoes extensive metabolism primarily via O-glucuronidation by the enzymes UGT1A9 and UGT2B4 to form O-glucuronide metabolites (M5, M7, and M17), and to a lesser extent through oxidation by cytochrome P450 (CYP3A4) to form metabolite M9. These metabolites, particularly M5, M7, and M9, are present in significant concentrations in plasma and may require simultaneous quantification depending on the study objectives.
Table 1: Key Methodological Parameters for this compound LC-MS/MS Quantification in Plasma
| Parameter | Human Plasma Method [1] | Rat Plasma Method [2] | Metabolite Method [3] |
|---|---|---|---|
| Analytes | This compound, Metformin | This compound | This compound, M5, M7, M9, M17 |
| Internal Standards | Propranolol HCl (MET), Tadalafil (CFZ) | Empagliflozin | Empagliflozin |
| Extraction Method | Protein precipitation + LLE (ethyl acetate) | LLE (tert-butyl methyl ether) | LLE (tert-butyl methyl ether) |
| Extraction Efficiency | >90% | Sufficient specificity, accuracy, precision | Sufficient specificity, accuracy, precision |
| Linearity Range | 10-1000 ng/mL (CFZ), 50-5000 ng/mL (MET) | Not specified | 10-1000 ng/mL (CFZ) |
| LLOQ | 10 ng/mL (CFZ), 50 ng/mL (MET) | Not specified | 10 ng/mL (CFZ) |
| Chromatographic Time | 5 minutes | Not specified | 5.1 minutes |
When developing analytical methods for this compound, researchers must consider the intended application of the method, which dictates the required sensitivity, specificity, and throughput. Methods designed for pharmacokinetic studies following therapeutic dosing typically require sensitivity in the low nanogram per milliliter range, while those intended for metabolite profiling may need to detect even lower concentrations of multiple analytes. The physicochemical properties of this compound, including its moderate lipophilicity and presence of ionizable functional groups, influence parameters such as extraction efficiency, chromatographic retention, and mass spectrometric response. Additionally, the pathophysiological state of the study population must be considered, as demonstrated by significant alterations in the pharmacokinetic parameters (AUC₀–t, AUC₀–∞, CLz/F, and Vz/F) of this compound in type 2 diabetic rats compared to healthy controls [3].
The sample preparation workflow employs a optimized protein precipitation and liquid-liquid extraction technique:
Fig. 1. Workflow diagram for plasma sample preparation using combined protein precipitation and liquid-liquid extraction.
Step-by-step procedure:
Aliquot 100 μL of plasma into a clean microcentrifuge tube [2].
Add internal standard solution (25 μL of working IS solution) to each plasma sample [1].
Perform protein precipitation by adding 300 μL of acetonitrile to the plasma sample [1].
Vortex mix vigorously for 1 minute to ensure complete precipitation of plasma proteins.
Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins [1].
Transfer the supernatant to a new glass tube following centrifugation.
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate (or tert-butyl methyl ether) to the supernatant [2] [1].
Vortex mix for 2 minutes to facilitate partitioning of analytes into the organic phase.
Centrifuge at 5,000 × g for 5 minutes at 4°C to achieve phase separation.
Transfer the organic layer carefully to a new clean evaporation tube.
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 μL of mobile phase (acetonitrile:0.1% formic acid, 40:60, v/v) [1].
Transfer to an LC vial for analysis.
This optimized extraction protocol has demonstrated extraction efficiencies exceeding 90% for this compound and metformin, with minimal matrix effects [1]. The combination of protein precipitation and liquid-liquid extraction provides effective sample clean-up while maintaining high recovery of the target analytes, which is crucial for achieving the desired sensitivity and reproducibility in LC-MS/MS analysis.
Chromatographic separation of this compound and its metabolites is achieved using reversed-phase chromatography with a C18 stationary phase. The method employs a Zorbax C18 analytical column (50 mm × 4.6 mm, 5 μm) or a Waters XBridge BEH C18 column (100 mm × 2.1 mm, 2.5 μm) maintained at ambient temperature [1] [3]. The mobile phase typically consists of a binary mixture of acetonitrile and 0.1% formic acid in water (40:60, v/v) delivered at a flow rate of 0.5 mL/min in isocratic or gradient mode [1] [3]. For methods analyzing both this compound and metformin, a simple isocratic elution is employed, while metabolite methods may require a gradient program to resolve the more polar metabolites. The injection volume is typically 2-5 μL, and the total chromatographic run time is optimized to 5-6 minutes to support high-throughput analysis [1] [3].
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The mass spectrometer parameters are optimized as follows: ion spray voltage = 2000 V, ion spray temperature = 400°C, curtain gas = 10 psi, collision gas = 10 psi, ion source gas one = 25 psi, and ion source gas two = 45 psi [1]. The MRM transitions and compound-specific parameters for this compound, its metabolites, and internal standards are summarized in Table 2.
Table 2: Optimized MRM Transitions and Compound-Specific Parameters [1] [5] [3]
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | Retention Time (min) |
|---|---|---|---|---|---|
| This compound | 462.0/462.3 | 191.0/191.2 | 61 | 15 | 3.08 |
| Metformin | 130.2 | 60.1 | 26 | 19 | ~1.5 |
| M5 Metabolite | 638.1 | 191.1 | Not specified | Not specified | 2.32 |
| M7 Metabolite | 638.1 | 191.1 | Not specified | Not specified | 2.48 |
| M9 Metabolite | 478.0 | 267.0 | Not specified | Not specified | 2.27 |
| M17 Metabolite | 638.1 | 191.1 | Not specified | Not specified | 2.83 |
| Empagliflozin (IS) | 451.2 | 153.1/191.0 | Not specified | Not specified | 2.20 |
| Propranolol HCl (IS) | 260.2 | 183.0 | 120 | 28 | Not specified |
| Tadalafil (IS) | 390.2 | 268.2 | 73 | 50 | Not specified |
The mass transitions for this compound were established as m/z 462.0→191.0, corresponding to the transition from the protonated molecular ion to the characteristic product ion [2] [1] [3]. The specific instrumental parameters for the metabolites (M5, M7, M9, M17) were not fully detailed in the available literature but typically follow similar optimization procedures. The source-dependent parameters are consistent across all analytes, while compound-dependent parameters (declustering potential, collision energy) are optimized individually for each compound to maximize sensitivity and specificity.
According to FDA bioanalytical method validation guidelines, the LC-MS/MS methods for this compound quantification have been rigorously validated for various parameters to ensure reliability, reproducibility, and suitability for intended applications [1]. The validation results demonstrate that the methods are robust for the quantification of this compound in plasma matrices.
Table 3: Method Validation Parameters and Performance Characteristics
| Validation Parameter | This compound Performance | Metformin Performance | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 10-1000 ng/mL [1] [3] | 50-5000 ng/mL [1] | Correlation coefficient (r²) ≥0.99 |
| Linearity Equation | Y = 0.00575X + 0.0214 [3] | Not specified | - |
| Correlation Coefficient (r²) | 0.9997 [4] | 0.9998 [4] | ≥0.99 |
| Precision (% RSD) | <10% [1] | <10% [1] | ≤15% (LLOQ: ≤20%) |
| Accuracy (%) | 88.14-113.05% [1] | 88.14-113.05% [1] | 85-115% (LLOQ: 80-120%) |
| LLOQ | 10 ng/mL [1] [3] | 50 ng/mL [1] | Signal-to-noise ≥5 |
| LOD | 0.3433 µg/mL (HPLC) [4] | 0.5927 µg/mL (HPLC) [4] | Signal-to-noise ≥3 |
| Extraction Recovery | >90% [1] | >90% [1] | Consistent and precise |
| Stability | Stable under analytical conditions [2] | Stable under analytical conditions [1] | No significant degradation |
The validation process included assessment of specificity by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of the analytes and internal standards [1] [3]. Linearity was established using a minimum of six calibration standards covering the specified concentration range, with correlation coefficients (r²) exceeding 0.99 [4] [3]. Precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations, with both intra-day and inter-day assessments showing %RSD values below 10% and accuracy ranging from 88.14% to 113.05% [1].
Stability studies demonstrated that this compound remains stable in plasma under various storage and processing conditions, including benchtop stability, freeze-thaw stability, and autosampler stability [2]. The lower limit of quantification (LLOQ) for this compound was established at 10 ng/mL with acceptable precision and accuracy, providing sufficient sensitivity for pharmacokinetic studies [1] [3]. For methods incorporating metabolite profiling, the LLOQs for metabolites M5, M7, and M9 were sufficiently low to characterize the metabolic profile following therapeutic dosing [3].
The validated LC-MS/MS methods have been successfully applied to pharmacokinetic studies in both animal models and human subjects, providing valuable insights into the disposition of this compound and its metabolites. In a study investigating the pharmacokinetic differences between healthy and type 2 diabetic rats, significant alterations in key pharmacokinetic parameters were observed [3]. The area under the curve (AUC₀–t and AUC₀–∞) was significantly increased in diabetic rats, while the apparent clearance (CLz/F) and volume of distribution (Vz/F) were significantly decreased compared to healthy controls. These findings suggest that the pathophysiological state of diabetes can substantially alter the pharmacokinetic behavior of this compound, potentially necessitating dose adjustments in diabetic patients.
In human studies, the method has been utilized to characterize the pharmacokinetic profile of this compound following oral administration to healthy volunteers [1]. The method enabled precise quantification of plasma concentrations over time, allowing for accurate determination of Cₘₐₓ, Tₘₐₓ, half-life, and other critical pharmacokinetic parameters. The simultaneous quantification of this compound and metformin provided insights into the comparative pharmacokinetics of these frequently co-administered drugs, supporting their combined use in clinical practice.
The metabolite profiling capabilities of the UPLC-MS/MS method have facilitated comprehensive metabolic studies identifying three O-glucuronide metabolites (M5, M7, and M17), two oxidation metabolites (M8 and M9), and one oxidation and glucuronide metabolite (M16) in rat plasma [3]. The method enabled semi-quantification of these metabolites, revealing that M5, M7, and M9 are the predominant metabolites in plasma, while M8 and M16 are present at much lower concentrations. This detailed metabolic information is crucial for understanding the metabolic fate of this compound and potential drug-drug interactions, particularly with inducers or inhibitors of the CYP3A4 and UGT enzymes involved in its metabolism.
When implementing LC-MS/MS methods for this compound quantification, several practical considerations can enhance method performance and reliability. Ion suppression/enhancement effects should be evaluated during method development by post-column infusion experiments or by comparing the response of neat standards with spiked plasma extracts. The use of stable isotope-labeled internal standards for both this compound and metformin can compensate for any matrix effects and variations in extraction efficiency, though the use of structural analogs like tadalafil for this compound and propranolol for metformin has proven effective [1].
For methods requiring simultaneous quantification of metabolites, careful attention to chromatographic separation is necessary to resolve the metabolites from each other and from the parent drug. The O-glucuronide metabolites (M5, M7, M17) exhibit similar fragmentation patterns, producing a common product ion at m/z 191.1, but can be distinguished by their different retention times [3]. The oxidation metabolite M9 shows a distinct transition at m/z 478.0→267.0, facilitating its specific detection without interference.
To ensure long-term method robustness, regular maintenance of the LC-MS/MS system is essential, including cleaning of the ion source, replacement of worn chromatography components, and periodic recalibration. System suitability tests should be performed before each analytical batch to verify instrument performance, assessing parameters such as retention time stability, peak shape, and signal intensity. When analyzing large sample batches, the use of quality control samples at low, medium, and high concentrations throughout the sequence helps monitor analytical performance and ensure the reliability of reported concentrations.
The LC-MS/MS methods presented in this article provide reliable, sensitive, and specific approaches for the quantification of this compound in plasma matrices. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection have been thoroughly validated in accordance with regulatory guidelines and successfully applied to pharmacokinetic studies in both animal models and human subjects. The ability to simultaneously quantify this compound and its major metabolites offers comprehensive insights into the disposition and metabolic fate of this important SGLT2 inhibitor, supporting its continued clinical development and optimal therapeutic use.
The finding that diabetes significantly alters the pharmacokinetics of this compound highlights the importance of considering disease state when interpreting pharmacokinetic data or designing dosing regimens. The methodologies described herein serve as valuable tools for researchers engaged in bioanalytical support for clinical trials, therapeutic drug monitoring, and drug interaction studies involving this compound and related therapeutic agents.
In the study of sodium-glucose cotransporter 2 (SGLT2) inhibitors like canagliflozin, accurate assessment of urinary biomarkers is crucial for evaluating pharmacological effects on renal glucose handling, albuminuria, and diuretic properties. This compound works by inhibiting SGLT2 in the proximal renal tubules, which reduces renal glucose reabsorption and increases urinary glucose excretion (UGE), thereby lowering blood glucose levels in a non-insulin-dependent manner [1]. A fundamental challenge in quantifying urinary analytes is the variability in urine concentration, which can be effectively corrected for by normalizing to urine creatinine. This approach controls for hydration status and provides a more reliable measure of analyte excretion rates, forming the basis for key efficacy endpoints such as the Urinary Albumin-to-Creatinine Ratio (UACR) and Urinary Protein-to-Creatinine Ratio (UPCR) [2] [3] [4].
The tables below summarize key quantitative findings from clinical and research studies on this compound's effects on renal and urinary parameters.
Table 1: Effects of this compound on Renal and Metabolic Parameters in Clinical Studies
| Parameter | Study Population | Dosage | Effect of this compound | Citation |
|---|---|---|---|---|
| Urinary Glucose Excretion (UGE) | Healthy Chinese subjects | 100 mg single dose | 33.8 g/24h | [5] |
| Healthy Chinese subjects | 300 mg single dose | 42.9 g/24h | [5] | |
| Urine Volume | Japanese T2DM patients | 100 mg once daily | Transient increase on Day 1 (return to baseline by Day 2) | [6] |
| Urinary Sodium Excretion | Japanese T2DM patients | 100 mg once daily | Transient increase on Day 1 (return to baseline by Day 2) | [6] |
| Renal Threshold for Glucose (RTG) | Healthy Chinese subjects | 100 mg single dose | Decreased to 67.9 mg/dL | [5] |
| Healthy Chinese subjects | 300 mg single dose | Decreased to 60.7 mg/dL | [5] | |
| Albuminuria (UACR) | T2DM patients (CANVAS Program) | 100-300 mg daily | Greater proportional reductions in patients with moderately & severely increased albuminuria | [2] |
Table 2: Urine Creatinine Reference Ranges and Normalization Applications
| Aspect | Details | Application & Consideration | Citation |
|---|
| Typical 24-h Urine Creatinine Excretion | Males: 20-25 mg/kg (or ~1.0-1.8 g/day) Females: 15-20 mg/kg (or ~0.8-1.2 g/day) | Quality control for 24-h collection completeness. Values outside range suggest incomplete collection. | [3] | | Urine Albumin-to-Creatinine Ratio (UACR) | Normal: <30 mg/g Moderately increased: 30-300 mg/g Severely increased: >300 mg/g | Key efficacy endpoint in this compound trials for diabetic kidney disease. | [2] [1] | | Urine Protein-to-Creatinine Ratio (UPCR) | Single-voided sample can accurately predict 24-h proteinuria. | Diagnostic alternative to cumbersome 24-h urine collection. | [4] | | Limitation of Creatinine Normalization | Affected by muscle mass, age, sex, race. Invalid with rapidly changing serum creatinine. | Critical for data interpretation, especially in elderly, obese, or malnourished subjects. | [7] [3] |
This protocol is designed to measure total daily excretion of glucose, sodium, and other analytes, as utilized in this compound studies [5] [6].
Primary Applications:
Materials:
Step-by-Step Procedure:
This method simplifies the assessment of albuminuria, as used in major this compound outcome trials [2] [4].
Primary Application:
Materials:
Step-by-Step Procedure:
The workflow for this protocol, including quality considerations, is summarized in the following diagram:
This compound's primary action is the selective inhibition of SGLT2 in the S1 segment of the renal proximal tubule, which is responsible for reabsorbing ~90% of filtered glucose [1]. The resulting glycosuria has an osmotic diuretic effect. However, research indicates that the initial diuresis is transient and primarily driven by natriuresis (increased sodium excretion) rather than osmotic diuresis alone. A study in Japanese patients with T2DM showed that this compound-induced increases in urine volume and sodium excretion peaked on the first day of dosing and returned to baseline by the second day, despite sustained glucosuria [6]. This recovery phase is accompanied by compensatory hormonal changes, including increased plasma renin activity and decreased levels of atrial natriuretic peptide (ANP) and N-terminal pro-b-type natriuretic peptide (NT-proBNP) [6]. Beyond these effects, this compound has demonstrated renoprotective properties in preclinical models, such as ameliorating renal fibrosis in hypertensive nephropathy by suppressing the epithelial-mesenchymal transition (EMT) via the SIRT3-FOXO3a signaling pathway [8].
The interconnected mechanisms of action and resulting physiological changes are illustrated below:
For research into the renoprotective mechanisms of this compound, the following integrated workflow combines in vivo and in vitro approaches.
Major Adverse Cardiovascular Events (MACE) represent a critical composite endpoint that has become the standard regulatory requirement for evaluating cardiovascular safety and efficacy of new antidiabetic medications. The inclusion of MACE as a primary endpoint stems from the 2008 U.S. Food and Drug Administration (FDA) guidance that mandated cardiovascular safety assessment for all new glucose-lowering therapies. This requirement emerged following concerns about potentially elevated cardiovascular risk with certain antidiabetic medications. Canagliflozin, as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, underwent rigorous evaluation through pre-specified cardiovascular outcomes trials (CVOTs) that established not only its cardiovascular safety but also demonstrated significant risk reduction across multiple cardiovascular endpoints.
The conceptual framework of MACE has evolved to encompass several critical cardiovascular events, with the core components typically including: (1) cardiovascular death, (2) non-fatal myocardial infarction, and (3) non-fatal stroke. This composite endpoint provides a comprehensive assessment of a drug's impact on atherosclerotic cardiovascular events while accounting for competing risks. The regulatory validation of MACE as an endpoint enables consistent evaluation across different therapeutic classes and facilitates meta-analyses that can provide deeper insights into drug-class effects. For this compound specifically, the MACE endpoint was evaluated across two pivotal trials—CANVAS (this compound Cardiovascular Assessment Study) and CREDENCE (this compound and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation)—which collectively enrolled over 14,000 patients with type 2 diabetes at high cardiovascular risk or with established nephropathy.
The CANVAS Program integrated data from two parallel trials, CANVAS and CANVAS-R, enrolling 10,142 participants with type 2 diabetes who were either ≥30 years of age with established atherosclerotic cardiovascular disease or ≥50 years of age with multiple cardiovascular risk factors [1]. This integrated trial design allowed for a comprehensive assessment of cardiovascular safety across a broad spectrum of high-risk patients. The program implemented a double-blind, randomized, placebo-controlled design with a pre-specified statistical analysis plan for the integrated data. Participants were randomized to receive this compound (100 mg or 300 mg daily) or matching placebo, with a median follow-up of 188.2 weeks across the program. The primary efficacy outcome was the time to the first occurrence of any component of the composite MACE endpoint, defined as cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
The trial employed a hierarchical testing strategy that first established non-inferiority against a pre-specified margin of 1.3 for the hazard ratio before testing for superiority. This approach aligned with regulatory guidance while ensuring robust statistical evaluation. The event adjudication process was performed by an independent clinical events committee blinded to treatment assignment, which verified each potential endpoint using standardized criteria. Myocardial infarction and stroke were classified based on standard definitions incorporating symptoms, cardiac biomarkers, and imaging studies when applicable.
The CREDENCE trial specifically enrolled 4,401 participants with type 2 diabetes and established diabetic kidney disease, defined as chronic kidney disease with estimated glomerular filtration rate (eGFR) of 30 to <90 mL/min/1.73 m² and albuminuria (urinary albumin-to-creatinine ratio >300 to 5,000 mg/g) [1]. All participants were already receiving a maximum tolerated dose of an angiotensin-converting enzyme inhibitor or angiotensin receptor blocker. This specialized population allowed investigators to evaluate cardiovascular outcomes in patients with concurrent renal impairment, a group at particularly high cardiovascular risk.
In CREDENCE, MACE was prespecified as a secondary endpoint, with the same composite definition used in the CANVAS Program (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke). The trial was event-driven, continuing until 690 primary renal endpoint events had occurred, which provided substantial power for evaluating the cardiovascular endpoints despite their secondary status. The independent adjudication of cardiovascular events followed similar rigorous methodologies as in the CANVAS Program, ensuring consistency in endpoint classification.
Table 1: Key Characteristics of this compound Cardiovascular Outcome Trials
| Trial Characteristic | CANVAS Program | CREDENCE Trial |
|---|---|---|
| Patient Population | Type 2 diabetes with high CV risk or established CVD | Type 2 diabetes with diabetic kidney disease |
| Sample Size | 10,142 | 4,401 |
| Median Follow-up | 188.2 weeks | 2.62 years |
| This compound Doses | 100 mg and 300 mg daily | 100 mg daily |
| Primary Endpoint | MACE (CV death, nonfatal MI, nonfatal stroke) | Composite renal outcome |
| MACE Position in Hierarchy | Primary endpoint | Prespecified secondary endpoint |
| Key Inclusion Criteria | ≥30 years with CVD or ≥50 years with CV risk factors | eGFR 30-<90 mL/min/1.73 m² and albuminuria |
The CANVAS Program demonstrated a statistically significant 14% relative risk reduction in MACE with this compound compared to placebo (HR 0.86, 95% CI 0.75-0.97) [1]. This beneficial effect was observed despite the trial being designed primarily as a safety study, suggesting potential cardiovascular benefits beyond mere safety. The absolute risk reduction was 2.5 events per 1,000 patient-years, with a number needed to treat of 400 to prevent one MACE event over approximately 3.6 years. When analyzing the individual components of the MACE endpoint, this compound consistently reduced the risk of cardiovascular death (HR 0.87, 95% CI 0.72-1.06) and nonfatal myocardial infarction (HR 0.85, 95% CI 0.69-1.05), with a neutral effect on nonfatal stroke (HR 0.90, 95% CI 0.71-1.15), though these individual components did not reach statistical significance.
In the CREDENCE trial, this compound demonstrated an even more pronounced 20% relative risk reduction in MACE (HR 0.80, 95% CI 0.67-0.95) in a population with established diabetic kidney disease [1]. This robust effect in a high-risk population underscores the potential cardiovascular protective effects of this compound, particularly in patients with concomitant renal impairment. The consistency of MACE reduction across both trials, despite different patient populations and trial designs, provides compelling evidence for the cardiovascular benefits of this compound.
Comprehensive subgroup analyses were conducted to evaluate the consistency of the MACE benefit across various patient characteristics. In the CANVAS Program, the treatment effect showed no significant heterogeneity across subgroups defined by baseline intensity of diabetes treatment, disease duration, or HbA1c levels (all p-heterogeneity >0.17) [2]. This consistent treatment effect suggests that the cardiovascular benefits of this compound extend across the spectrum of diabetes complexity and control.
A pooled analysis of the CANVAS Program and CREDENCE trial specifically examined the Hispanic subgroup, which comprised 3,029 participants (20.8% of the total population) [3]. In this analysis, this compound reduced MACE risk by 29% (HR 0.71, 95% CI 0.55-0.92), with no evidence of heterogeneity based on baseline kidney function (interaction P=0.25). Importantly, the benefits extended to Hispanic participants with the highest cardiovascular risk, including those with baseline eGFR <45 mL/min/1.73 m². These findings demonstrate the consistent cardiovascular protection offered by this compound across ethnic subgroups and various levels of kidney function.
Table 2: MACE Outcomes Across this compound Clinical Trials
| Trial/Subgroup | Hazard Ratio | 95% Confidence Interval | P-value |
|---|---|---|---|
| CANVAS Program (Overall) | 0.86 | 0.75-0.97 | 0.02 |
| CREDENCE Trial | 0.80 | 0.67-0.95 | 0.01 |
| Hispanic Subgroup (Pooled) | 0.71 | 0.55-0.92 | 0.01 |
| Baseline eGFR <45 mL/min | 0.71 | 0.52-0.98 | 0.04 |
| Baseline Insulin Use | 0.85 | 0.72-1.00 | 0.05 |
| Diabetes Duration >16 years | 0.81 | 0.66-0.99 | 0.04 |
Beyond the clinical outcomes, investigative studies have elucidated potential mechanistic pathways through which this compound exerts its cardioprotective effects. A comprehensive translational study examining human myocardial tissue demonstrated that this compound directly influences myocardial redox signaling through both AMP-activated protein kinase (AMPK)-dependent and independent pathways [4]. In ex vivo experiments using atrial tissue from 51 patients undergoing cardiac surgery, this compound significantly reduced NADPH oxidase activity and improved nitric oxide synthase (NOS) coupling via AMPK/Rac1 signaling. These effects were associated with global anti-inflammatory and anti-apoptotic transcriptomic signatures in human cardiomyocytes.
Notably, SGLT1 inhibition appears to play a central role in this compound's myocardial effects, as SGLT2 is minimally expressed in human cardiac tissue [4]. The study found that myocardial SGLT1 expression positively correlated with superoxide production and pro-fibrotic, pro-inflammatory, and wall stretch gene expression. This compound's striking ex vivo effects on suppressing apoptotic and inflammatory pathways in human cardiomyocytes provide a novel biological rationale for its clinical benefits in reducing MACE, particularly in high-risk populations.
Additional mechanistic insights come from studies demonstrating this compound's direct anti-inflammatory effects on vascular endothelium. In cultured human endothelial cells, clinically relevant concentrations of this compound (10 μmol/L) significantly inhibited interleukin-1β (IL-1β)-stimulated secretion of pro-inflammatory cytokines and chemokines, including IL-6 and monocyte chemoattractant protein-1 (MCP-1) [5]. This effect was mediated through both AMPK-dependent and independent pathways, without affecting early IL-1β signaling or NF-κB activation.
The endothelial protection afforded by this compound represents a crucial mechanism potentially contributing to the reduction in atherosclerotic events captured in the MACE endpoint. By attenuating vascular inflammation—a key driver of atherosclerosis progression and plaque instability—this compound may directly impact the pathophysiology underlying myocardial infarction and stroke. This mechanism is particularly relevant given the recent demonstration that targeted anti-inflammatory therapy with canakinumab reduces cardiovascular events, validating inflammation as a therapeutic target in atherosclerosis.
Diagram 1: this compound's proposed molecular mechanisms contributing to MACE reduction. This compound modulates myocardial redox signaling through multiple pathways, leading to anti-inflammatory and anti-apoptotic effects that may contribute to reduced cardiovascular events.
Standardized endpoint adjudication is critical for ensuring the validity and reliability of MACE assessment in cardiovascular outcome trials. The following protocol outlines the methodology employed in the this compound clinical trials:
Endpoint Identification: Potential MACE endpoints are identified through regular monitoring of adverse event reports, scheduled site visits, and systematic querying of electronic medical records or claims databases when available. Sites are instructed to report all potential events within 24 hours of identification.
Documentation Collection: For each potential event, comprehensive source documentation is collected, including hospital admission and discharge summaries, procedural reports (angiography, revascularization), laboratory results (cardiac biomarkers, imaging studies), death certificates, and autopsy reports when available.
Blinded Adjudication: An independent Clinical Events Committee (CEC), blinded to treatment assignment, reviews the collected documentation using standardized endpoint definitions. The CEC typically comprises cardiologists, neurologists, and other relevant specialists who undergo comprehensive training on endpoint definitions.
Standardized Definitions:
Quality Assurance: Regular adjudication consistency meetings are conducted, with reassessment of a random sample of previously adjudicated events to ensure consistency over time.
The following detailed protocol is adapted from the methodology used to investigate this compound's direct effects on human myocardial redox signaling [4]:
Tissue Acquisition: Obtain human right atrial appendage biopsies from patients undergoing cardiac surgery (e.g., coronary artery bypass grafting, valve replacement). Immediately place tissue in ice-cold cardioplegic solution and transport to the laboratory for processing.
Tissue Incubation: Divide tissue samples into equal portions (approximately 20-30 mg each) and incubate in physiological salt solution (pH 7.4, 37°C) with the following conditions:
Superoxide Measurement: Assess superoxide production using lucigenin-enhanced chemiluminescence. Homogenize tissue samples in ice-cold lysis buffer and incubate with lucigenin (5 μmol/L). Measure chemiluminescence using a luminometer, with results expressed as relative light units per mg protein.
NADPH Oxidase Activity Assay: Measure NADPH-dependent superoxide production in myocardial membrane fractions using the cytochrome c reduction assay. Incubate membrane fractions with NADPH (100 μmol/L) and cytochrome c (50 μmol/L), with and without superoxide dismutase (SOD, 300 U/mL). Calculate SOD-inhibitable superoxide production by measuring absorbance at 550 nm.
Western Blot Analysis: Separate proteins from tissue homogenates by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against:
Statistical Analysis: Express continuous variables as mean ± SEM. Compare multiple groups using one-way ANOVA with appropriate post-hoc testing. Consider p<0.05 statistically significant.
When designing clinical trials with MACE as an endpoint, several strategic considerations emerge from the this compound experience:
Population Selection: The consistent MACE benefit observed with this compound across diverse populations—including those with established cardiovascular disease, multiple risk factors, and diabetic kidney disease—supports the inclusion of broad high-risk populations in cardiovascular outcome trials. The enhanced benefit in Hispanic populations and those with impaired kidney function highlights the importance of ensuring adequate representation of these subgroups.
Trial Duration and Follow-up: The CANVAS Program demonstrated that the MACE benefit with this compound emerged early and was sustained over a median follow-up of 3.6 years [1]. This pattern supports trial designs with sufficient duration to capture both early and sustained treatment effects. Event-driven designs, as employed in CREDENCE, ensure adequate statistical power while accounting for potentially lower than expected event rates.
Composite vs. Individual Components: While the composite MACE endpoint provides overall cardiovascular risk assessment, the this compound trials also evaluated individual components to identify potential differential effects. The neutral effect on stroke risk despite reductions in cardiovascular death and myocardial infarction underscores the importance of analyzing individual components to fully characterize the drug's efficacy profile.
Endpoint standardization is critical for meaningful interpretation and cross-trial comparisons:
Adjudication Harmonization: Implement consistent endpoint definitions across trial sites and throughout the study duration. Regular training sessions for both site investigators and adjudication committee members help minimize drift in endpoint classification.
Sensitivity Analyses: Incorporate pre-specified sensitivity analyses using alternative definitions of key endpoints. For example, including fatal stroke in the stroke component or considering unrecognized myocardial infarctions identified through systematic ECG assessment.
Regulatory Alignment: Engage regulatory agencies early in trial design to ensure alignment on endpoint definitions, statistical analysis plans, and hierarchical testing strategies. The this compound experience demonstrates the importance of this alignment, particularly for trials evaluating both cardiovascular and renal outcomes.
The comprehensive evaluation of this compound through rigorously designed cardiovascular outcome trials has established its favorable effects on MACE across diverse patient populations with type 2 diabetes. The consistent 14-20% relative risk reduction observed in these trials, coupled with elucidation of potential direct cardioprotective mechanisms, provides a robust evidence base for its cardiovascular benefits. The detailed methodological approaches outlined in these application notes and protocols offer valuable guidance for researchers designing future cardiovascular outcome trials for glucose-lowering medications or other cardioprotective agents. As the field evolves, further research is needed to better understand the differential effects on individual MACE components and to identify patient characteristics that might predict greater magnitude of benefit.
This compound is a potent sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the management of type 2 diabetes mellitus. According to the Biopharmaceutics Classification System (BCS), this compound falls under class IV, characterized by poor solubility and limited permeability, which presents significant formulation challenges. The absolute oral bioavailability of this compound has been reported to be approximately 65%, further complicated by significant first-pass metabolism in the liver. These physicochemical and pharmacokinetic properties make this compound an ideal candidate for systematic optimization using Quality by Design (QbD) principles and Design of Experiment (DoE) methodologies.
The QbD framework is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. When applied to pharmaceutical development, QbD involves:
DoE methodologies provide the statistical framework for efficiently exploring multiple factors and their interactions through carefully designed experimental trials, enabling researchers to develop robust, reproducible processes with enhanced performance characteristics. For this compound, these approaches have been successfully applied to formulation development, synthetic process optimization, and analytical method validation, as detailed in the following sections.
The optimization of This compound-loaded solid dispersions (CFZ-SDs) using spray drying techniques represents a prime example of DoE implementation in formulation development. A Box-Behnken design (BBD), a type of response surface methodology, was employed to systematically evaluate the effects of three critical factors at three levels each, resulting in fifteen experimental runs including three central point replicates [1].
The Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs) identified for this study included:
These factors were designed as independent variables (X factors), while the Critical Quality Attributes (CQAs) measured as responses (Y factors) included:
Table 1: Box-Behnken Design Factors and Levels for CFZ-SD Optimization
| Factor | Name | Units | Low Level (-1) | Middle Level (0) | High Level (+1) |
|---|---|---|---|---|---|
| X1 | SiO₂ ratio | % w/w | 0.5 | 1.0 | 1.5 |
| X2 | HP-β-CD ratio | mol/mol | 1.0 | 1.5 | 2.0 |
| X3 | Blower setting | % | 70 | 80 | 90 |
Table 2: Optimization Results for this compound Solid Dispersions
| Response | Goal | Optimal Value | Prediction Interval | Improvement vs. Crystalline CFZ |
|---|---|---|---|---|
| Yield (Y1) | Maximize | 62.8% | Within 95% PI | - |
| Solubility (Y2) | Maximize | 9941 μg/mL | Within 95% PI | Significant enhancement |
| Particle Size (Y3) | Minimize | 5.89 μm | Within 95% PI | - |
| In Vitro Dissolution (pH 1.2) | Maximize | - | - | 3.58-fold vs. Invokana |
| In Vitro Dissolution (pH 6.8) | Maximize | - | - | 3.84-fold vs. Invokana |
| Bioavailability (in vivo) | Maximize | - | - | 1.9-fold AUC increase vs. CFZ |
Through response surface methodology and numerical optimization, the optimal values for each factor were identified, achieving a yield of 62.8%, solubility of 9941 μg/mL, and particle size of 5.89 μm, all within the 95% prediction interval. The amorphous nature of the optimized CFZ-SD was confirmed through comprehensive solid-state characterization including scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) analyses [1].
The in vitro dissolution performance of the optimized formulation demonstrated remarkable improvement, with the final dissolution rate increasing 3.58-fold at pH 1.2 and 3.84-fold at pH 6.8 compared to commercial Invokana tablets. When compared to pure crystalline this compound, the enhancement was even more substantial, showing 8.67-fold and 8.85-fold increases at pH 1.2 and pH 6.8, respectively [1].
In vivo pharmacokinetic studies conducted in Sprague-Dawley rats following oral administration at a dose of 5 mg/kg revealed that the area under the curve (AUC) of the CFZ-SD increased 1.9-fold compared to pure this compound, confirming the significant enhancement in oral bioavailability achieved through this systematic optimization approach [1].
The application of QbD principles to the synthetic process of this compound has demonstrated significant improvements in process robustness and efficiency. A comprehensive QbD approach was employed for the synthesis and process optimization of this compound, utilizing a telescopic strategy for the first three and last two steps in a total six-step sequence [2].
Key synthetic steps that were optimized through DoE methodologies included:
The risk-based approach fundamental to QbD began with the identification of potential Critical Process Parameters (CPPs) that could impact the Critical Quality Attributes (CQAs) of the this compound drug substance. Through initial risk assessment and screening designs, the most influential factors were identified for further systematic optimization [2].
The process understanding gained through these designed experiments enabled the establishment of a proven acceptable range (PAR) for each critical parameter, providing flexibility in process operation while ensuring consistent quality of the final drug substance. This approach represents a significant advancement over traditional quality testing methods by building quality directly into the manufacturing process rather than relying solely on end-product testing [2].
The development of robust analytical methods for this compound quantification has been enhanced through the application of experimental design methodologies. A novel, selective, and sensitive HPLC method was developed for the simultaneous determination of this compound, empagliflozin, linagliptin, and metformin in pure form, laboratory-prepared mixtures, and pharmaceutical dosage forms [3].
The method optimization employed a two-step experimental design approach:
Three significant factors were identified as critically influencing chromatographic separation:
The optimized chromatographic conditions employed an Agilent Eclipse C8 column maintained at 45°C, with a mobile phase composed of dipotassium hydrogen phosphate buffer (0.05 M, adjusted to pH 6 using o-phosphoric acid):acetonitrile:methanol (50:25:25, v/v/v) at a flow rate of 1.5 mL/min. This systematically optimized method provided sharp and well-resolved peaks for all cited drugs and was fully validated according to International Council for Harmonisation (ICH) guidelines Q2(R1) [3].
The successful application of this DoE-based approach to pharmaceutical dosage forms demonstrates its suitability for quality control applications, providing a robust and reliable method for the simultaneous quantification of antidiabetic medications in fixed-dose combination products.
Objective: To prepare optimized this compound solid dispersions using spray drying technique for enhanced solubility and bioavailability.
Materials:
Procedure:
Solution Preparation:
Spray Drying Process:
Product Collection:
Characterization:
Objective: To systematically optimize CFZ-SD formulation using Box-Behnken design.
Experimental Design:
Objective: To develop and validate HPLC method for this compound quantification using DoE.
Materials:
DoE Implementation:
Factor Screening (Plackett-Burman Design):
Response Surface Methodology (Face-Centered Composite Design):
Method Validation:
Recent research has revealed that this compound exerts effects beyond SGLT2 inhibition through modulation of several key signaling pathways. In prostate cancer models, this compound has been shown to suppress growth and enhance response to radiotherapy through multi-pathway modulation [4].
The molecular mechanisms identified include:
In microglia studies, this compound demonstrated superior protection against high glucose-induced inflammatory toxicity compared to other SGLT2 inhibitors, mediated through reduction of HG-stimulated signaling activities of NFκB, JNK, p38, and PI3K/Akt pathways [5].
The following diagram illustrates the key signaling pathways modulated by this compound:
Figure 1: this compound Modulation of Key Signaling Pathways. This compound (Cana) inhibits multiple signaling pathways activated by high glucose (HG) conditions, resulting in anti-inflammatory, antiproliferative, pro-apoptotic, and radiosensitization effects.
The comprehensive application of DoE and QbD principles to this compound development has demonstrated significant advantages across multiple domains, including formulation, synthetic chemistry, and analytical methodology. The systematic approach outlined in these application notes provides researchers with validated protocols for optimizing this compound-based products and processes.
The formulation optimization studies revealed that spray-dried solid dispersions containing this compound with HP-β-CD and SiO₂ significantly enhanced solubility, dissolution rate, and oral bioavailability. The Box-Behnken design proved efficient for exploring the design space with minimal experimental runs while capturing potential factor interactions [1].
The synthetic process optimization using QbD principles enabled the development of a more robust and efficient manufacturing process for this compound API, with improved understanding of critical parameters affecting product quality [2].
The analytical method development using experimental design resulted in a robust HPLC method suitable for quality control applications, particularly for fixed-dose combination products containing this compound with other antidiabetic agents [3].
Emerging research indicates that this compound's applications may extend beyond diabetes management to include oncology therapeutics, particularly in combination with radiotherapy. The ability of this compound to suppress proliferation and enhance radiotherapy response in prostate cancer models suggests potential repurposing opportunities [4]. The multi-pathway modulation capabilities of this compound, including effects on mTOR, MAPK, and AMPK signaling pathways, provide a mechanistic basis for these observed therapeutic benefits [5] [4].
The protocols and application notes presented herein provide a solid foundation for researchers pursuing further development of this compound-based formulations, processes, and analytical methods using systematic QbD and DoE approaches.
SGLT2 inhibitors like canagliflozin have emerged as important therapeutic agents for type 2 diabetes management, offering benefits beyond glycemic control including cardiovascular and renal protection. This compound operates through a unique mechanism of action involving inhibition of sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules, reducing renal glucose reabsorption and increasing urinary glucose excretion (UGE). This insulin-independent mechanism makes it an attractive candidate for pharmacogenomic studies in healthy volunteers without the confounding effects of diabetes-related metabolic disturbances. Understanding the hereditary basis of interindividual variation in drug response represents a critical step toward personalized medicine approaches for diabetes management. [1] [2]
The pharmacokinetic profile of this compound is characterized by approximately 65% oral bioavailability, with peak plasma concentrations occurring 1-2 hours after administration. This compound is primarily metabolized via O-glucuronidation by UGT1A9 and UGT2B4 enzymes to inactive O-glucuronide metabolites (M5, M7), with minimal CYP3A4-mediated oxidative metabolism (~7%). This metabolic profile suggests that genetic polymorphisms in UGT enzymes may significantly influence this compound exposure and response. Additionally, this compound exhibits dual SGLT1/SGLT2 inhibition, with SGLT1 inhibition potentially delaying intestinal glucose absorption and enhancing incretin release, adding complexity to its pharmacodynamic profile. [3] [4]
This application note describes a single-center, open-label, single-dose study design to investigate the pharmacogenomics of this compound in healthy volunteers. The study employs a phenotype-to-genotype approach where all participants receive this compound followed by comprehensive pharmacokinetic and pharmacodynamic assessments, with subsequent genetic analysis based on observed response variations. This design minimizes confounding factors present in diabetic populations, such as varying HbA1c levels, renal function differences, and concomitant medications, thereby enhancing the ability to detect genetic associations with drug response. [1] [5]
The study timeline encompasses a screening phase (-28 to -2 days), a baseline assessment phase (-24 to 0 hours before dosing), a treatment phase (0 to 48 hours post-dose), and a follow-up genetic analysis phase. The single-dose design is supported by evidence that this compound 300 mg triggers acute, measurable changes in pharmacodynamic biomarkers including fasting plasma glucose, serum creatinine, and serum uric acid levels, providing meaningful response data for genetic association studies. [1]
Table 1: Inclusion and Exclusion Criteria
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Demographics | Aged 18-65 years; Male and female participants | Age <18 or >65 years |
| Health Status | Healthy with eGFR >60 mL/min/1.73m²; BMI 18.5-30 kg/m² | History of diabetes mellitus; Renal impairment (eGFR <60 mL/min/1.73m²) |
| Genetic Considerations | Willingness to participate in genetic analysis | Prior genetic testing for SGLT pathway genes |
| Medications | No chronic medications affecting glucose metabolism | Use of inducers of CYP or UGT enzymes within 28 days |
| Laboratory Values | Normal fasting glucose; Normal renal function | HbA1c >6.0%; Abnormal liver function tests |
The study aims to enroll 100 participants to provide adequate power for detecting genetic associations with intermediate effect sizes. This sample size exceeds the 30 participants used in prior pilot studies, enhancing the robustness of pharmacogenomic discoveries. [1] Participants will be stratified by sex to ensure balanced representation and enable investigation of sex-based biological variables in drug response.
The study protocol requires approval by an Institutional Review Board before implementation. All participants must provide written informed consent specifically addressing genetic testing components and data sharing intentions. The consent process should clearly explain the purpose of pharmacogenomic analysis, confidentiality protections, and participants' rights regarding their genetic data. Genetic samples will be coded and de-identified to maintain privacy while allowing longitudinal analysis. The study should adhere to STROBE guidelines for observational studies and comply with all relevant regulatory requirements for pharmacogenomic research. [1] [6]
Plasma sample analysis for this compound and its metabolites will be performed using a validated UPLC-MS/MS method with sufficient specificity, accuracy, and precision according to FDA bioanalytical method validation guidelines. The method employs liquid-liquid extraction using tert-butyl methyl ether for sample preparation, followed by chromatographic separation on a Waters XBridge BEH C18 column (100 × 2.1 mm, 2.5 μm) using 0.1% acetonitrile-formic acid (75:15, v/v) as the mobile phase at a flow rate of 0.7 mL/min. [7]
Table 2: Mass Spectrometry Parameters for Compound Detection
| Analyte | MRM Transition (m/z) | Ionization Mode | Retention Time (min) |
|---|---|---|---|
| This compound | 462.00→191.10 | Positive ESI | 3.08 |
| Empagliflozin (IS) | 451.20→153.10 | Positive ESI | 2.20 |
| O-glucuronide metabolites (M5, M7, M17) | 638.10→191.10 | Positive ESI | 2.32, 2.48, 2.83 |
| Oxidation metabolite (M9) | 478.00→267.00 | Positive ESI | 2.27 |
The lower limit of quantification (LLOQ) for this compound is established at 10 ng/mL, with a linear calibration curve ranging from 10 to 1000 ng/mL (Y = 0.00575X + 0.0214). Quality control samples at low, medium, and high concentrations (25, 500, and 800 ng/mL, respectively) will be analyzed in duplicate with each batch to ensure method reliability throughout the analysis. [7]
Blood sampling for pharmacokinetic assessment will be performed at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Two additional samples for genetic analysis will be collected at screening and stored at -80°C. Plasma will be separated by centrifugation at 1500 × g for 10 minutes within 30 minutes of collection and stored at -80°C until analysis. [7] [3]
The following primary pharmacokinetic parameters will be calculated using non-compartmental methods:
The This compound metabolic ratio will be calculated for each participant as (AUCM5 + AUCM7) / AUCparent to phenotype UGT metabolic activity.
The primary pharmacodynamic endpoint for this study is this compound-induced glucosuria, measured as the change in 24-hour urinary glucose excretion (UGE) from baseline to post-dose. This endpoint directly reflects the drug's mechanism of action and provides a continuous variable ideally suited for genetic association studies. Participants will collect two separate 24-hour urine collections at baseline and post-dose to ensure reproducibility of measurements. The reproducibility of urine collections will be confirmed by comparing creatinine content between collections, with variations >25% excluded from analysis. [1] [5]
To account for physiological differences between participants, UGE data will be normalized using three approaches:
Notably, recent research indicates that normalization relative to creatinine excretion produces a sex-agnostic biomarker, eliminating significant sex differences observed when data are normalized to body surface area (~60% greater response in males). This normalization approach facilitates combining data from males and females in a single analysis, enhancing statistical power for genetic associations. [1] [5]
Secondary pharmacodynamic endpoints will include:
These biomarkers provide complementary information about this compound's pharmacological effects and represent clinically relevant responses that may have distinct genetic determinants.
Figure 1: Comprehensive Workflow for this compound Pharmacogenomic Study Integrating Pharmacokinetic, Pharmacodynamic, and Genetic Analyses
A genome-wide association study (GWAS) will be conducted to identify novel genetic variants associated with this compound response without prior hypotheses about specific genes. DNA will be extracted from blood samples using standardized methods, and genotyping will be performed using a high-density SNP array covering at least 2 million genetic markers. Quality control procedures will exclude samples with call rates <95%, significant batch effects, or gender mismatches, and SNPs with call rates <95%, minor allele frequency <1%, or deviation from Hardy-Weinberg equilibrium (p < 1 × 10-6). [1] [2]
Population stratification will be addressed using principal component analysis, and genetic ancestry will be included as a covariate in association models. The primary association analysis will examine relationships between genetic variants and the primary pharmacodynamic endpoint (creatinine-normalized UGE), with secondary analyses focusing on pharmacokinetic parameters and other pharmacodynamic biomarkers. A genome-wide significance threshold of p < 5 × 10-8 will be applied to account for multiple testing.
Based on this compound's known metabolism and mechanism of action, targeted analysis will focus on genes encoding:
For these candidate genes, a less stringent significance threshold (p < 1 × 10-5) will be applied due to the prior biological hypotheses. Analysis will include both individual SNPs and gene-based tests aggregating the effects of multiple variants within each gene.
Figure 2: this compound Metabolism Pathways and Pharmacodynamic Targets for Genetic Analysis
Sample size calculations indicate that 100 participants will provide >80% power to detect genetic variants explaining ≥20% of the variance in the primary pharmacodynamic endpoint (creatinine-normalized UGE) at genome-wide significance (α = 5 × 10-8), assuming a minor allele frequency of 10%. For candidate gene analyses, this sample size provides >90% power to detect variants explaining ≥15% of the variance at a significance threshold of α = 1 × 10-5. These calculations are based on simulations using the Genetic Power Calculator and account for the expected effect sizes in pharmacogenomic studies of healthy volunteers. [1] [8]
Primary pharmacogenomic analysis will employ linear regression models assessing the relationship between genotype (additive model) and creatinine-normalized UGE, adjusting for age, sex, genetic ancestry (principal components), and baseline glucose levels. Pharmacokinetic parameters will be natural log-transformed before analysis to approximate normal distribution.
Table 3: Statistical Analysis Plan for Primary Endpoints
| Endpoint | Analysis Method | Covariates | Multiple Testing Correction |
|---|---|---|---|
| UGE (creatinine-normalized) | Linear regression | Age, sex, PC1-3, baseline glucose | Bonferroni (genome-wide: 5×10-8) |
| AUC0-∞ | Linear regression (log-transformed) | Age, sex, PC1-3, weight | Bonferroni (genome-wide: 5×10-8) |
| Cmax | Linear regression (log-transformed) | Age, sex, PC1-3, weight | Bonferroni (genome-wide: 5×10-8) |
| Metabolic ratio | Linear regression | Age, sex, PC1-3 | Candidate gene (1×10-5) |
Secondary analyses will include:
All statistical analyses will be performed using R (version 4.2.0 or higher), with genetic analysis packages such as PLINK, GENESIS, and SAIGE.
This application note provides a comprehensive protocol for conducting a pharmacogenomic study of this compound in healthy volunteers. The design leverages acute pharmacodynamic responses to single-dose administration, eliminating confounding factors present in diabetic populations and enhancing the ability to detect genetic associations. Key methodological considerations include the use of creatinine-normalized urinary glucose excretion as a sex-agnostic primary endpoint, validated UPLC-MS/MS methods for quantifying this compound and its metabolites, and a combined GWAS and candidate gene approach for genetic analysis.
The expected outcomes of this study include the identification of genetic variants associated with interindividual variation in this compound response, potentially leading to personalized treatment approaches for type 2 diabetes patients. Furthermore, the protocol establishes a methodological framework that can be adapted for pharmacogenomic studies of other SGLT2 inhibitors or drugs with similar pharmacological profiles. Validation of identified genetic associations in independent cohorts, particularly in diabetic populations, will be an essential next step toward clinical implementation of this compound pharmacogenomics.
Here are solutions and detailed experimental protocols to address these specific formulation issues.
Q1: How can I improve the flowability and tableting of a high drug-loading Canagliflozin formulation?
Solution: Implement a Moisture-Activated Dry Granulation (MADG) process. This is a "green", one-pot method that agglomerates powders without a separate drying step, significantly improving flow and compressibility with minimal excipients [1] [2].
Experimental Protocol for MADG:
The workflow below illustrates the key stages of the MADG process and the critical quality attributes (CQAs) to evaluate at each step.
Q2: How do I optimize the MADG process parameters for my formulation?
Solution: Use a Design of Experiment (DoE) approach instead of a one-factor-at-a-time (OFAT) method. This allows for understanding the individual and interactive effects of key process variables [1] [2].
Experimental Protocol for DoE Optimization:
The following table summarizes the typical effects of these process variables based on a published DoE study [1] [2].
| Process Variable | Effect on Mean Granule Size (d50) | Effect on % Fines | Effect on Tablet Quality |
|---|---|---|---|
| Granulation Fluid Level (X1) | Pronounced positive effect (increases d50 significantly) [1] [2]. | Pronounced negative effect (decreases fines significantly) [1] [2]. | Significant effect on tablet breaking force, friability, and disintegration [1] [2]. |
| Wet Massing Time (X2) | Significant positive effect (increases d50) [1] [2]. | Significant negative effect (decreases fines) [1] [2]. | Significant effect on tablet properties, though less pronounced than fluid level [1] [2]. |
Q3: Are there alternative formulation strategies to overcome solubility and flow issues?
Solution: Develop a solid dispersion (SD) using spray drying. This technique is particularly effective for enhancing the solubility and bioavailability of this compound, a BCS Class IV drug, by converting it to an amorphous state [3].
Experimental Protocol for Spray-Dried Solid Dispersion:
| Aspect | Key Findings | Analytical Techniques & Key Parameters | Citations |
|---|---|---|---|
| Major Degradation Products | One major oxidative degradation product. "Pseudo-DPs" can form with solvents (ACN, MeOH) under acid hydrolysis. | LC/Q-TOF-MS/MS for characterization; HPTLC (Acetone:Ethanol, 80:20 v/v). | [1] [2] |
| Critical Process-Related Impurities | Specific impurities from synthesis intermediates and processes. | Patents detail preparation and removal methods (e.g., recrystallization). | [3] |
| Solid-State Stability (Polymorphism) | Commercial API is a hemihydrate (Hemi-CFZ); can convert to monohydrate (Mono-CFZ) or anhydrous form (CFZ). | NIR spectroscopy with PLSR modeling for quantification; PXRD for characterization. | [4] |
| Stability-Indicating Methods (SIM) | Developed for Canagliflozin alone and with Metformin. Separates drugs from all degradation products. | HPLC: C18 column, 0.2% TFA/ACN (80:20), 290 nm, 1.0 mL/min. RP-HPLC: ACN:Phosphate Buffer pH 3.5 (70:30), 254 nm. | [5] [6] |
| Green Analytical Methods | Eco-friendly, stability-indicating assays developed using TLC and HPLC. | HPTLC: Acetone:Ethyl Acetate:Acetic Acid (8:2:0.2). Assessed by Eco-Scale, GAPI, and HEXAGON tools. | [7] [2] [8] |
Here are detailed methodologies for core experiments cited in the tables.
This protocol helps in identifying the intrinsic stability of the molecule and elucidating potential degradation pathways [1].
This method is used to separate and characterize the structures of forced degradation products [1].
This protocol uses Analytical Quality by Design for a robust, stability-indicating assay [5].
Q1: Why do I see unexpected degradation peaks in my this compound sample during acid hydrolysis? This is a known phenomenon. This compound can react with co-solvents like acetonitrile or methanol under acid hydrolytic conditions, leading to the formation of "pseudo-degradation products" (DP3 and DP4 as reported) [1]. To confirm, try replicating the study using a different solvent. These are not true degradation products of the drug molecule itself but artifacts of the stress testing conditions.
Q2: How can I quickly and accurately quantify low levels of different solid-state forms in my this compound tablets? Near-Infrared (NIR) spectroscopy combined with chemometrics is an effective, non-destructive technique for this purpose [4].
Q3: My HPLC method for this compound lacks robustness. What is a systematic approach to improve it? Adopt an Analytical Quality by Design (AQbD) approach [5].
Q4: Are there eco-friendly alternatives to my routine HPLC method for this compound analysis? Yes. High-Performance Thin-Layer Chromatography (HPTLC) has been successfully applied as a greener, stability-indicating method for this compound [7] [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low theoretical plates in HPLC | Column degradation, incorrect mobile phase pH, or flow rate. | Use a fresh C18 column. For CAN, a mobile phase with 0.2% TFA provides good peak shape. Fine-tune parameters via AQbD [5]. |
| Multiple peaks in stressed sample | Expected degradation products or pseudo-DPs from solvent interaction. | Characterize peaks via LC-MS/MS [1]. Change the co-solvent used in stress testing to rule out pseudo-DPs. |
| Failing assay in stability samples | Potential solid-form conversion (e.g., hemihydrate to monohydrate). | Monitor solid form by PXRD or NIR. Control storage humidity. Use NIR for quantitative analysis of form conversion [4]. |
| High background noise at low UV | UV detection at 205-220nm is sensitive to mobile phase impurities. | Use high-purity HPLC grade solvents and additives. Consider switching to a higher wavelength like 290 nm if feasible for your analyte [5]. |
Below is a workflow diagram that outlines the logical relationship and process for ensuring stability and controlling impurities in this compound, integrating the methods and FAQs discussed.
The table below summarizes the key findings from clinical studies on the effect of food on canagliflozin.
| Aspect | Findings | Clinical Conclusion |
|---|---|---|
| Overall Bioavailability | No clinically significant effect on systemic exposure (AUC and C~max~) [1] [2]. | Can be taken with or without food [1] [3] [4]. |
| High-Fat Meal Study | 90% confidence intervals for AUC and C~max~ ratios (fed vs. fasted) were within standard bioequivalence limits (80-125%) [1] [2]. | Food does not affect the drug's absorption. |
| Fixed-Dose Combination (with Metformin) | Food did not affect this compound exposure; metformin C~max~ decreased by 16% when taken with food, but this is not clinically meaningful [5] [6]. | The combination is recommended with food to improve gastrointestinal tolerability of metformin [5]. |
Although food does not affect absorption, timing relative to meals is important for blood glucose control.
The following diagram illustrates the workflow and rationale behind the meal-timing recommendation.
For researchers, here is a summary of a key clinical study methodology that investigated the food effect.
Canagliflozin (CFZ) is a BCS (Biopharmaceutics Classification System) Class IV drug, meaning it has both low solubility and low permeability, which results in limited oral bioavailability of approximately 65% [1] [2] [3]. The table below compares two advanced formulation approaches developed to overcome these limitations.
| Formulation Approach | Key Excipients/Carriers | Critical Process Parameters | Key Outcomes |
|---|
| Spray-Dried Solid Dispersion (SD) [1] | Polymer: HP-β-CD (Hydroxypropyl-β-cyclodextrin) Stabilizer: SiO₂ (Silicon dioxide) | Optimized via BBD: HP-β-CD ratio, SiO₂ ratio, blower setting [1] | • Solubility: ~9941 μg/mL • 3.58-3.84x higher dissolution rate vs. market tablet (Invokana) • 1.9x increase in AUC (in vivo, rat model) [1] | | Nanocrystal Sublingual Tablet [2] | Stabilizer: PVP K30 Permeation Enhancer: Sodium Caprate (C10) | Method: Sono-homo-assisted precipitation-ion technique [2] | • Particle size: ~157 nm • Disintegration time: ~51 seconds • 5x boost in bioavailability (in vivo, rabbit model) [2] |
Here is a detailed methodology for preparing the optimized solid dispersion as per the Quality-by-Design (QbD) approach [1].
Step 1: Design of Experiments (DoE). Use a Box-Behnken Design (BBD) to systematically optimize the formulation. The three Critical Material Attributes/Process Parameters (CMAs/CPPs) are:
Step 2: Preparation. Dissolve this compound and HP-β-CD in a suitable solvent system. Use a spray dryer with the parameters defined by the BBD. The inlet temperature is typically set based on preliminary trials to ensure proper drying without degrading the product [1].
Step 3: Characterization. The optimized CFZ-SD should be characterized for:
This experimental workflow for the spray-dried solid dispersion can be visualized as follows:
While the provided search results focus more on formulation, one patent outlines a synthetic route that replaces a toxic reduction system (BF₃/Triethylsilane) with a safer catalytic hydrogenation step, which is more suitable for industrial production [4].
For general reaction yield improvement, modern approaches leverage automation and Machine Learning (ML). The Minerva framework is an example that can efficiently navigate complex, high-dimensional reaction parameter spaces (e.g., solvents, catalysts, ligands, temperature) to maximize objectives like yield and selectivity [5].
The logical flow of this ML-driven optimization is shown below:
Q1: Why is this compound's bioavailability low, and what is the primary strategy to improve it? A1: Its low bioavailability (approx. 65%) is primarily due to its classification as a BCS Class IV drug, characterized by poor solubility and permeability, along with significant first-pass metabolism in the liver [1] [2] [3]. The primary strategy is to alter its solid-state form from crystalline to amorphous, using techniques like solid dispersions or nanocrystals, which dramatically increase solubility and dissolution rate [1] [2].
Q2: What analytical techniques are critical for characterizing a successful amorphous solid dispersion of CFZ? A2: Key techniques include:
Q3: Besides traditional OFAT, what modern method can drastically speed up reaction optimization? A3: Machine Learning-guided High-Throughput Experimentation (HTE) is a highly efficient modern method. Frameworks like Minerva use Bayesian optimization to intelligently explore a vast reaction parameter space with minimal experiments, identifying high-yielding conditions much faster than traditional one-factor-at-a-time (OFAT) or grid-based searches [5].
Q1: Which stabilizers are most effective for Canagliflozin nanosuspensions? A systematic screening study identified several effective stabilizers. The optimized formulation used a combination of HPMC-E15 and SLS, producing a stable nanosuspension with a particle size of approximately 205 nm [1] [2].
The table below summarizes key performance data for this formulation:
| Evaluation Parameter | Initial (0-month) | 3-month Stability (Room Temp) | 3-month Stability (4°C) |
|---|---|---|---|
| Mean Particle Size (nm) | 204.5 | 261.30 | 261.50 |
| Polydispersity Index | Not specified | 0.163 | 0.216 |
| Zeta Potential (mV) | Not specified | -14.1 | -17.8 |
| Dissolution Rate (Fold-increase vs. Invokana) | |||
| • pH 4.5 | 3.05 | Not specified | Not specified |
| • pH 6.8 | 3.51 | Not specified | Not specified |
Additional polymers found to be compatible and effective in various this compound formulations include PVP VA64, PVP K30, Poloxamer 188, Poloxamer 407, and Soluplus [1] [2]. For sublingual nanocrystals, PVP K30 was the optimal stabilizer, yielding a particle size of 157 nm [3].
Q2: What are the major stability concerns for this compound, and how are they tested? The primary chemical stability concern is oxidative degradation. One study forced the degradation of this compound and found it was stable under various conditions (acid, base, hydrolysis, photolysis) except for oxidation, which produced a major degradation product [4].
The standard protocol for stability testing follows ICH guidelines. Here is the experimental workflow:
Stability-indicating analytical methods, such as HPLC and HPTLC, are required to separate and quantify this compound from its degradants [4] [5].
Q3: What experimental protocol is used for systematic stabilizer screening? The QbD-based screening study provides a robust methodology to move away from trial-and-error [1] [2]. The workflow involves the following key steps:
Detailed Protocol for Pre-screening Tests:
Saturation Solubility:
Wettability Study:
Viscosity Measurement:
Q4: What excipients are suitable for amorphous solid dispersions of this compound? For solid dispersions prepared via spray drying, a formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) was optimized and showed a significant increase in solubility (up to 9941 μg/mL) and a 1.9-fold increase in bioavailability in a rat model [6].
A patent also discloses compositions where this compound is in an amorphous state with various pharmaceutical excipients, including [7]:
The table below summarizes key parameters from different validated methods for your reference and comparison.
| Parameter | Method 1 (Canagliflozin only) [1] | Method 2 (this compound only) [2] | Method 3 (this compound & Metformin) [3] |
|---|---|---|---|
| Column | Supelcosil C18 (250 × 4.6 mm, 5 μm) | Inertsil ODS-3 (250 × 4.6 mm, 5μm) | Not Specified (C18 implied) |
| Mobile Phase | 0.2% TFA in Water/ACN (80:20, v/v) | Ammonium Acetate Buffer (pH-4.5):ACN (30:70, v/v) | Acetonitrile:Phosphate Buffer pH 3.5 (70:30, v/v) |
| Flow Rate (mL/min) | 1.0 | Not Specified | 1.0 |
| Detection Wavelength (nm) | 290 | 252 | 254 |
| Retention Time (min) | 6.9 | 4.5 | 2.2 (this compound), 4.2 (Metformin) |
| Linearity Range (μg/mL) | 12.6 – 37.9 | Not Specified | 15 – 40 (this compound), 10 – 30 (Metformin) |
| LOD/LOQ (μg/mL) | Not Specified / Not Specified | Not Specified / Not Specified | LOD: 0.34 (CF), 0.59 (MF) LOQ: 1.04 (CF), 1.80 (MF) |
Here are the detailed steps for two of the cited methods to guide your laboratory work.
This method uses an Analytical Quality by Design (AQbD) approach for enhanced robustness.
1. Equipment and Conditions:
2. Standard Solution Preparation:
3. System Suitability Criteria:
1. Equipment and Conditions:
2. Standard Stock Solution Preparation:
3. Sample Preparation (Synthetic Mixture):
The following workflow outlines a systematic approach to diagnosing and resolving common HPLC issues, with specific examples for this compound analysis.
Q1: The retention time of my this compound peak is inconsistent. What should I check?
Q2: My method is not specific and shows interference from excipients or degradation products. How can I demonstrate specificity?
Q3: How can I improve the robustness of my HPLC method for this compound?
Q4: I am analyzing a combination drug with this compound and metformin. Why is method development challenging?
Frequently Asked Questions
Q: What is the benefit of using an Analytical Quality by Design (AQbD) approach for my canagliflozin method? A: Implementing AQbD ensures your analytical method is robust, precise, and accurate by building quality into the design from the start. It identifies and minimizes sources of variability, ensuring the method meets performance requirements throughout its lifecycle and is easier to transfer without needing revalidation [1] [2].
Q: Which critical method variables should I focus on for a UV-spectrophotometric method? A: For a UV-spectrophotometric method estimating this compound at 290 nm, slit width and sampling interval have been identified as Critical Method Parameters (CMPs) that require careful control during development and validation [1].
Q: What is a typical HPLC system suitability result for a validated this compound method? A: A stability-indicating HPLC method developed with AQbD principles showed excellent system suitability. The retention time was consistent at around 6.9 minutes, with a % Relative Standard Deviation (RSD) for the analyte peak ranging between 0.27% and 0.41% across different parameter sets, indicating high precision [2].
Troubleshooting Guide: Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Poor peak shape (tailing) | Incorrect buffer pH or concentration; Column degradation | Optimize mobile phase (e.g., 0.2% v/v TFA) and adjust pH. Use a fresh, suitable C18 column [2]. |
| Low theoretical plates | Inefficient chromatographic conditions | Adjust organic solvent ratio (e.g., Acetonitrile) in mobile phase (e.g., 20-25%). Use Design of Experiment (DoE) for optimization [2]. |
| Retention time drift | Fluctuations in flow rate or mobile phase composition | Ensure mobile phase is degassed and composition is precise. Check HPLC system for flow rate accuracy [2]. |
Experimental Protocol: AQbD-based HPLC Method Development This workflow provides a systematic approach to developing a robust HPLC method for this compound.
Frequently Asked Questions
Q: this compound has poor solubility. What is a modern approach to enhance it? A: Formulating This compound-loaded solid dispersions (CFZ-SDs) using a spray-drying technique with polymers like hydroxypropyl-β-cyclodextrin (HP-β-CD) is an effective approach. This method, optimized via QbD, can significantly improve solubility and dissolution rate [3].
Q: What are the Critical Process Parameters (CPPs) for spray-drying this compound solid dispersions? A: When using a Box-Behnken Design for optimization, key CPPs include the SiO₂ ratio (w/w), the HP-β-CD ratio (mol/mol), and the blower setting on the spray dryer. These parameters critically impact the Critical Quality Attributes (CQAs) of the final product [3].
Troubleshooting Guide: Solid Dispersion Formulation
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low yield | Spray-drying process parameters not optimized; product loss | Optimize blower setting and aspirator rate. Ensure feed concentration and nozzle size are appropriate [3]. |
| Low solubility enhancement | Incorrect polymer selection or drug-polymer ratio | Re-screen polymers for compatibility. Use DoE to optimize the drug-polymer ratio (e.g., HP-β-CD ratio) [3]. |
| Large particle size | High viscosity of feed solution; low blower setting | Adjust solid content in feed solution. Increase blower setting and atomization pressure [3]. |
Frequently Asked Questions
Q: Which steps in the chemical synthesis of this compound are most critical? A: Several steps in the multi-step synthesis have been identified as critical, including the Friedel-Crafts acylation, the Lewis acid-mediated reductive elimination, the n-BuLi mediated C-arylation, and the reductive demethoxylation [4] [5] [6]. These require careful control and optimization.
Q: How can I control impurities during the synthesis? A: Control strategies involve identifying Critical Process Parameters (CPPs) for each step using DoE. For example, controlling the reaction temperature during the reductive elimination step is crucial to prevent the formation of dimeric byproducts. The use of specific solvents like chlorobenzene over DCM can also improve yield and reduce purification issues [5] [6].
Experimental Protocol: QbD in Synthesis Optimization This workflow illustrates how to apply QbD principles to optimize a synthetic process for this compound.
Moisture-Activated Dry Granulation (MADG) represents an innovative approach to pharmaceutical granulation that addresses several limitations of conventional wet granulation methods. This continuous "green" process eliminates the need for thermal drying and subsequent milling steps, making it particularly valuable for formulating challenging high drug-load compounds like canagliflozin. The MADG process is classified as a one-pot manufacturing method where all operations occur within a single high-shear granulator, significantly reducing processing time and material transfer requirements [1] [2]. For this compound formulations with drug loading exceeding 70%, MADG has demonstrated remarkable effectiveness in overcoming poor flow properties and tableting problems while minimizing the amount of required excipients [1].
The fundamental principle of MADG involves using minimal amounts of water (typically 1-4% w/w) to activate binder tackiness, which facilitates agglomeration of fine particles followed by moisture absorption using specialized excipients to produce dry, free-flowing granules [2]. This technical guide provides comprehensive support for researchers and formulation scientists implementing MADG for this compound, addressing common challenges through troubleshooting guides, detailed experimental protocols, and evidence-based solutions derived from recent scientific investigations and real-world application data.
This compound presents significant formulation challenges that complicate its development into solid dosage forms, particularly at high drug loadings required to achieve therapeutic doses. The compound exhibits inherent poor flowability and suboptimal compression characteristics, which can result in non-uniform content distribution, variable die filling, and tablet defects [1]. These issues are compounded by the typical high drug-loading requirements (>70%) for this compound formulations, which limit the space available for functional excipients that could otherwise mitigate these challenges [1]. Additionally, when this compound is formulated in fixed-dose combinations with other agents such as metformin, the increased tablet size further exacerbates compression difficulties and potentially compromises dosage form integrity [1].
Table: Advantages of MADG for High Drug-Loading this compound Formulations
| Advantage Category | Specific Benefits | Impact on Formulation |
|---|---|---|
| Process Efficiency | No drying step required | Reduces processing time by 60-70% compared to wet granulation [1] |
| No milling required | Eliminates generation of excessive fines or bimodal distribution [2] | |
| One-pot process | Minimizes material transfer and equipment requirements [1] | |
| Product Quality | Improved flow properties | Enhances uniformity of die filling and content uniformity [1] |
| Enhanced compactibility | Produces tablets with adequate mechanical strength [1] | |
| Reduced endpoint sensitivity | More robust process with consistent results between batches [2] | |
| Economic & Environmental | Lower energy consumption | Classified as "green" granulation technology [1] |
| Reduced material loss | Higher yield due to minimal processing steps [3] | |
| Smaller manufacturing footprint | Suitable for continuous manufacturing [2] |
The MADG process effectively addresses this compound's formulation challenges by creating agglomerates with superior flow and compression characteristics while maintaining the stability of the active ingredient [1] [3]. Through appropriate binder activation and moisture distribution, MADG enables the production of high-drug-load this compound formulations with excellent flow properties and tableting performance that would be difficult to achieve through direct compression or conventional wet granulation [1]. The technology is particularly valuable for developing immediate-release formulations where rapid disintegration and dissolution are critical for therapeutic efficacy [3].
Table: Troubleshooting Granulation and Moisture-Related Issues
| Problem | Possible Causes | Detection Methods | Corrective Actions |
|---|---|---|---|
| Poor Granule Formation | Insufficient granulation fluid | Visual inspection; particle size analysis | Increase water level within 1-4% w/w range; ensure proper spray dispersion [1] [2] |
| Overwetting & Lump Formation | Excessive granulation fluid | Visual inspection; flow property assessment | Reduce water amount; increase absorbent (Aeroperl 300) concentration [2] [3] |
| Inadequate Flow Properties | Insufficient agglomeration; high fines | Angle of repose measurement; Carr's Index | Optimize wet massing time (1-5 min); adjust water level [1] |
| Moisture-Related Stability Issues | Incomplete moisture distribution | Loss on drying (LOD) testing | Increase blending time after absorbent addition; use combination of microcrystalline cellulose and colloidal silica [2] |
Capping and Lamination: This problem often indicates inadequate granule strength or over-lubrication. When occurring with this compound MADG formulations, first optimize the binder system by evaluating different binder types including PVP K12, maltodextrin DE16, or HPC-SSL [3]. Reduce the lubrication time if possible, as MADG granules typically require less lubrication than conventional granules. Additionally, adjust the compression force gradually while monitoring tablet hardness and friability to identify the optimal compression parameters for your formulation.
Inadequate Dissolution Profile: For this compound MADG formulations showing slow dissolution, ensure the disintegrant is added after the moisture absorption stage to maintain its functionality [2]. Consider incorporating superdisintegrants at intragranular and/or extragranular locations. Evaluate different disintegrant classes (crossarmellose sodium, crospovidone, sodium starch glycolate) for compatibility and performance. Also verify that the granule density is not excessive, as highly dense granules may exhibit slower disintegration times.
Content Uniformity Variations: This critical quality issue typically stems from segregation or inadequate mixing. MADG should inherently improve content uniformity through agglomeration. If variations persist, verify that the agglomeration stage has successfully created a homogeneous mixture. Increase the wet massing time slightly (within 1-5 minute range) to enhance agglomeration [1]. Ensure the particle size distribution of the active and excipients are compatible before initiating the MADG process.
The following step-by-step methodology has been validated for high drug-loading this compound formulations (70-80% drug loading) and can be adapted based on specific experimental requirements [1] [3]:
Step 1: Pre-blending: Weigh this compound (approximately 70-80% of final tablet weight) and blend with appropriate binders (PVP K12, maltodextrin DE16, or HPC-SSL at 2-5% w/w) using a high-shear granulator. Ensure the binder is evenly distributed throughout the powder mixture. The impeller speed should be set at 150-200 rpm for 5 minutes to achieve homogeneous powder mixing without premature densification.
Step 2: Agglomeration: While maintaining impeller rotation (200-300 rpm), spray purified water (1-4% w/w) onto the powder bed using an airless spray system producing droplets of 50-200 µm. The spray rate should be controlled to ensure even distribution without localized overwetting. After complete water addition, continue wet massing for 1-5 minutes to allow proper agglomerate formation. Monitor power consumption or amperage to identify the granulation endpoint.
Step 3: Moisture Absorption: Add moisture absorbents such as microcrystalline cellulose (10-20% w/w) and colloidal silicon dioxide (Aeroperl 300 Pharma, 0.5-2% w/w) to the granulator while maintaining impeller movement. Blend for 2-5 minutes until granules appear dry and free-flowing. The moisture absorbents will take up excess water from the agglomerates, eliminating the need for a separate drying step.
Step 4: Lubrication: Add extragranular components including disintegrants (3-5% w/w) and lubricants (magnesium stearate, 0.5-1% w/w) to the granulator. Blend for 1-2 minutes at low impeller speed (100-150 rpm) to ensure uniform distribution without over-blending, which could compromise granule structure.
Step 5: Compression: Compress the resulting granules using a rotary tablet press to achieve the target tablet hardness (typically 5-15 kp for immediate-release formulations). The resulting granules should exhibit excellent flow properties with angle of repose typically between 25-35 degrees [1].
For systematic optimization of this compound MADG formulations, implement a Design of Experiments (DoE) approach with the following key elements [1]:
Critical Process Parameters (CPPs): Identify granulation fluid level (X1: 1-4% w/w) and wet massing time (X2: 1-5 minutes) as independent variables with the greatest impact on critical quality attributes.
Critical Quality Attributes (CQAs): Define dependent responses including mean granule size (d50), percent fines (<50 µm), bulk density, angle of repose, tablet breaking force, friability, disintegration time, and dissolution profile.
Experimental Design: Implement a 3² full factorial design with center points to model linear and interaction effects. A minimum of 9 experimental runs is recommended for initial screening studies.
Model Validation: Verify the statistical significance of generated models through ANOVA (p-value ≤ 0.05) and lack-of-fit testing. Ensure determination coefficients (R²) exceed 0.80 to confirm model robustness [1].
Optimization: Utilize desirability functions to identify optimal process parameters that simultaneously satisfy all CQA targets. For this compound, research indicates that high granulation fluid level (approximately 3.41% w/w) combined with short wet massing time (1.0 minute) typically produces optimal results [1].
Q: What is the maximum drug loading achievable with MADG for this compound? A: Successful formulations have been developed with drug loads exceeding 80% using the MADG process. The technology is particularly suited for high drug-load applications due to its efficient agglomeration capabilities and minimal excipient requirements [1] [3].
Q: How does MADG differ from conventional wet granulation? A: MADG uses significantly less water (1-4% w/w versus 20-40% in wet granulation), requires no drying step, involves no milling operation, and can be completed in a single pot. This results in shorter processing times, reduced energy consumption, and elimination of drying-related stability issues [2].
Q: What equipment is required for MADG process development? A: The essential equipment includes a high-shear granulator with bottom-mounted blades (to prevent water contact with exposed blades) and an airless spray system capable of delivering small amounts of water (50-200 µm droplets) accurately. For development work, special spray kits are available that can precisely deliver small water volumes [2].
Q: Is MADG suitable for continuous manufacturing? A: Yes, MADG is inherently suitable for continuous processing due to its short processing time, minimal process variables, and excellent reproducibility. The entire process typically requires only 10-15 minutes from start to finish [2].
Q: What are the most critical factors to optimize in this compound MADG? A: Based on DoE studies, granulation fluid level (X1) has the most pronounced effect on granule and tablet properties, followed by wet massing time (X2). These two factors should be the primary focus during initial optimization studies [1].
Q: How can I improve the flow properties of my this compound MADG granules? A: Increasing granulation fluid level within the 1-4% w/w range typically improves flow by reducing fines percentage and increasing mean granule size. Additionally, ensuring adequate moisture absorption through proper ratios of absorbent excipients is critical for achieving free-flowing granules [1].
Q: What is the recommended approach for scaling up the MADG process? A: Maintain consistent spray rate per unit mass, impeller tip speed, and relative swept volume during scale-up. The amount of water required is directly scalable based on batch mass, unlike conventional wet granulation where scale-up factors are more complex [2].
The application of Moisture-Activated Dry Granulation for this compound formulations represents a significant advancement in addressing the challenges associated with high drug-loading compounds. By implementing the troubleshooting guidelines, experimental protocols, and optimization strategies outlined in this technical support document, formulation scientists can overcome common obstacles related to poor flow, tableting difficulties, and content uniformity. The quality-by-design approach incorporating Design of Experiments provides a systematic methodology for identifying optimal process parameters that consistently produce this compound tablets meeting all critical quality attributes.
The CANTABILE study, a prospective, multicenter, randomized controlled trial, directly compared the efficacy of canagliflozin (an SGLT2 inhibitor) and teneligliptin (a DPP-4 inhibitor) in Japanese patients with type 2 diabetes and metabolic risk factors over 24 weeks [1].
| Efficacy Parameter | This compound (SGLT2 Inhibitor) | Teneligliptin (DPP-4 Inhibitor) | P-value |
|---|---|---|---|
| Composite Outcome: Patients with ≥1 improved metabolic risk factor (Primary Endpoint) | 62.2% of patients | 31.3% of patients | 0.0004 [1] |
| ≥3% Body Weight Reduction | 55.9% of patients | 10.5% of patients | < 0.0001 [1] |
| HbA1c Reduction | Significant decrease [2] | Significant decrease [2] | Not Significant (NS) between groups [2] |
| Energy Intake (Diet) | Tended to increase [2] | Significantly decreased [2] | Significant difference between groups [2] |
| Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) | Significantly reduced [2] | No significant change [2] | Significant difference between groups [2] |
| Liver Function Markers (AST, ALT, γ-GTP) | Significantly reduced [2] | No significant change [2] | Information missing |
A subsequent subanalysis of the CANTABILE study provided further insights into dietary intake and body weight, revealing a paradoxical yet important finding: despite a tendency for increased energy intake, the this compound group experienced significant weight loss. In contrast, the teneligliptin group reduced energy intake but did not achieve significant weight loss [2]. This highlights a key differential effect, where the weight loss from this compound is driven by its mechanism of calorie excretion rather than reduced consumption.
The data in the summary table above comes from a robust clinical trial design. Here are the detailed methodologies for the key experiments cited.
The differing efficacy profiles of these two drug classes stem from their distinct mechanisms of action, which target different physiological pathways to lower blood glucose.
This diagram illustrates the distinct pathways through which DPP-4 inhibitors and SGLT2 inhibitors operate. The different mechanisms explain the efficacy profiles: both classes lower blood glucose, but the SGLT2 inhibitor's action in the kidney independently leads to weight loss and calorie excretion, aligning with the clinical data from the CANTABILE study [2] [3] [4].
| Parameter | Canagliflozin 300 mg (n=28) | Placebo (n=28) | Placebo-Subtracted Change | P-value |
|---|---|---|---|---|
| Hepatic Triglyceride Content (IHTG) | -4.6% (-6.4; -2.7) | -2.4% (-4.2; -0.6) | -- | 0.09 |
| IHTG in NAFLD/MASLD Subgroup (n=37) | -6.9% (-9.5; -4.2) | -3.8% (-6.3; -1.3) | -- | 0.05 |
| Patients with ≥30% IHTG Reduction | 38% | 7% | -- | 0.009 |
| HbA1c | -- | -- | -0.71% (-1.08; -0.33) | ≤0.001 |
| Body Weight | -- | -- | -3.4% (-5.4; -1.4) | ≤0.001 |
Source: Data adapted from a 24-week, double-blind, placebo-controlled trial [1]. Values for IHTG and body weight are presented as mean absolute change from baseline; HbA1c is presented as placebo-subtracted change. IHTG = Intrahepatic Triglyceride; NAFLD/MASLD = Non-alcoholic Fatty Liver Disease, now also known as Metabolic Dysfunction-Associated Steatotic Liver Disease.
To help you evaluate the quality of this data, here are the key methodological details from the trial cited above [1].
Preclinical studies provide insights into the potential biological pathways through which this compound may reduce liver fat. The diagram below synthesizes findings from cell and animal studies, suggesting that this compound's effect is linked to the activation of cellular energy sensors and a "self-cleaning" process in liver cells [2] [3].
The diagram illustrates how this compound is proposed to activate AMPK and SIRT1, key regulators of cellular energy and metabolism. This activation promotes lipophagy, a selective form of autophagy that breaks down fat droplets in the liver. This process simultaneously:
| Analysis Type / Agent | Cardiovascular Outcomes (vs. other SGLT2 inhibitors) | Heart Failure Outcomes (vs. other SGLT2 inhibitors) | Safety Profile |
|---|---|---|---|
| Network Meta-analysis of RCTs [1] [2] | |||
| Canagliflozin | Ranked best for reducing composite CV death/HHF in patients with T2D and HF [1] [2]. | Ranked best for reducing HHF alone [1]. | Potential for increased risk of any adverse events vs. other SGLT2 inhibitors [1]. |
| Large Observational Study [3] | |||
| This compound | Associated with a higher risk of MACE (HR 1.23) and all-cause mortality (HR 1.49) vs. selective SGLT2 inhibitors in T2D patients without established CVD [3]. | Information not specified in this study. | Information not specified in this study. |
| Observational Study (Trio of DBs) [4] | |||
| This compound vs. Empagliflozin | Similar risk of MI/Stroke. Borderline lower risk of all-cause mortality [4]. | Similar risk of HF hospitalization [4]. | Lower risk of genital infections. Higher risk of severe UTIs [4]. |
The comparative data in the table are derived from robust scientific methodologies. Here are the experimental designs of the key studies cited:
A key differentiator for this compound is its unique mechanism of action, which is visualized in the diagram below.
Mechanism Workflow Explanation:
When interpreting this data, please consider:
The following tables summarize findings from recent systematic reviews and network meta-analyses that indirectly compare SGLT2 inhibitors in patients with type 2 diabetes and heart failure.
Table 1: Comparative Efficacy in Patients with T2D and Heart Failure [1] [2]
| SGLT2 Inhibitor | Composite Outcome: CV Death or HF Hospitalization | Heart Failure (HF) Hospitalization | Cardiovascular (CV) Death | All-Cause Mortality | Ranking (SUCRA value) for Composite Outcome |
|---|---|---|---|---|---|
| Canagliflozin | Likely reduced [1] | Reduced [1] [2] | Reduced [2] | No significant difference found [1] | Top-ranked (Best) [2] |
| Sotagliflozin | Reduced [1] | Reduced [1] | No significant difference found [1] | No significant difference found [1] | Second-ranked [2] |
| Empagliflozin | Reduced [1] | Reduced [1] | No significant difference found [1] | No significant difference found [1] | Third-ranked [2] |
| Dapagliflozin | Reduced [1] | Reduced [1] [2] | No significant difference found [1] | Reduced [1] | Fourth-ranked [2] |
| Ertugliflozin | No significant difference found [1] | Reduced [1] | No significant difference found [1] | No significant difference found [1] | Not top-ranked [1] |
Table 2: Comparative Safety and Selectivity Profile
| SGLT2 Inhibitor | Key Safety Considerations | SGLT2 vs. SGLT1 Selectivity |
|---|---|---|
| This compound | Higher risk of MACE and all-cause mortality in one real-world study [3]; Boxed Warning for lower limb amputation [4] | Least selective (dual SGLT1/2 inhibitor) [5] |
| Empagliflozin | - | Most selective for SGLT2 [5] |
| Dapagliflozin | - | Highly selective for SGLT2 [6] |
| Ertugliflozin | - | Selective for SGLT2 [6] |
1. Kongmalai et al. (2023) Network Meta-Analysis [1]
2. Large Real-World Cohort Study (2025) [3]
A key differentiating factor among SGLT2 inhibitors is their selectivity for the SGLT2 receptor over SGLT1. This compound has a lower selectivity, acting as a dual SGLT1/2 inhibitor [5]. This dual inhibition is hypothesized to offer additional metabolic effects by delaying intestinal glucose absorption and enhancing incretin release, but its net clinical impact remains a subject of research [3].
The diagram below integrates this mechanistic difference with the clinical evidence to outline a potential decision pathway for researchers and clinicians.
| Outcome Measure | Effect of this compound | Source / Context |
|---|
| MACE (3-point) (CV death, non-fatal MI, non-fatal stroke) | 14% reduction HR 0.86 (95% CI 0.75-0.97) [1] | CANVAS Program (RCT) | | Hospitalization for Heart Failure | 33% reduction HR 0.67 (95% CI 0.52-0.87) [1] | CANVAS Program (RCT) | | Cardiovascular Mortality | No significant reduction (vs. placebo) Part of the reduced MACE composite [1] | CANVAS Program (RCT) | | MACE vs. other SGLT2i (MI, stroke, or all-cause mortality) | 23% higher risk HR 1.23 (95% CI 1.14-1.33) [2] | Real-World Observational Study [2] | | All-Cause Mortality vs. other SGLT2i | 49% higher risk HR 1.49 (95% CI 1.33-1.68) [2] | Real-World Observational Study [2] |
The CANVAS Program integrated data from two large, double-blind, placebo-controlled trials (CANVAS and CANVAS-R) and serves as the primary source of efficacy data for this compound.
This recent study provides a direct, real-world comparison of this compound versus selective SGLT2 inhibitors.
The following diagram illustrates the proposed dual mechanism of action of this compound and the high-level workflow of the CANVAS Program that established its efficacy.
When reviewing the seemingly conflicting data, it is critical for professionals to consider the hierarchy of evidence and fundamental differences in study design:
The table below summarizes key safety outcomes for canagliflozin compared to other medications, based on analyses of real-world data and clinical trials.
| Safety Outcome | Comparison | Hazard Ratio (HR) & 95% CI | Evidence Source & Population |
|---|
| MACE (MI, Stroke, or All-cause Mortality) | this compound vs. other SGLT2is | HR 1.23 (1.14 - 1.33) [1] [2] [3] | Real-world cohort (n=24,078), T2D without prior CVD [1] [3] | | All-cause Mortality | this compound vs. other SGLT2is | HR 1.49 (1.33 - 1.68) [1] [2] [3] | Real-world cohort (n=24,078), T2D without prior CVD [1] [3] | | Hemorrhagic Stroke | this compound vs. other SGLT2is | HR 1.35 (1.02 - 1.79) [1] [3] | Real-world cohort (n=24,078), T2D without prior CVD [1] [3] | | Fracture Risk | this compound vs. Placebo | Incidence: 15.4 vs. 11.9 per 1000 person-years [4] | Randomized Controlled Trial (CANVAS) [4] | | Fracture Risk | SGLT2is (as a class) vs. DPP-4is | Odds Ratio (OR) 0.89 (0.81 - 0.98) [4] | Meta-analysis of cohort studies (n=357,119 after matching) [4] | | Fracture Risk | SGLT2is (as a class) vs. Placebo | OR 0.85 (0.74 - 0.98) [5] | Meta-analysis of 117 RCTs [5] | | Genital Infections | this compound vs. Empagliflozin | HR 0.94 (0.91 - 0.97) [6] | Target Trial Emulation (US claims data) [6] | | Severe UTIs | this compound vs. Empagliflozin | HR 1.13 (1.03 - 1.24) [6] | Target Trial Emulation (US claims data) [6] | | DKA Risk | Dapagliflozin vs. Empagliflozin | HR 0.78 (0.68 - 0.90) [6] | Target Trial Emulation (US claims data) [6] |
Understanding the experimental design of the cited research is crucial for interpreting the data.
| Study Focus | Study Design | Data Source & Population | Key Methodological Details |
|---|
| Cardiovascular Risks of this compound [1] [3] | Retrospective Cohort Study | Data Source: TriNetX US EHR database (>118 million patients). Population: Adults with T2D, no prior CVD, new users of SGLT2is (2016-2023). Sample: 12,039 this compound vs. 12,039 other SGLT2is after matching. | Propensity Score Matching (PSM): 1:1 matching on demographics, BMI, eGFR, medications, comorbidities. Follow-up: From drug initiation until outcome, drug discontinuation, death, or study end. Analysis: Cox proportional hazards regression. | | Fracture Risk (Meta-analysis) [4] | Systematic Review & Meta-analysis | Data Sources: PubMed, Web of Science, Embase, Google Scholar (up to Aug 2023). Included Studies: 7 cohort studies (n=357,119 after matching). | Statistical Model: Random-effects model. Comparison: SGLT2is vs. DPP-4is. Subgroup Analysis: By age and sex. | | Fracture Risk (RCT Meta-analysis) [5] | Systematic Review & Network Meta-analysis | Data Sources: 4 databases. Included Studies: 117 RCTs comparing 9 antidiabetic drug classes. | Statistical Method: Frequentist network meta-analysis. Comparison: Multiple drug classes against each other and placebo. | | Comparative SGLT2i Safety [6] | Target Trial Emulation | Data Source: Three US claims databases (2014-2020). Population: New users of this compound, dapagliflozin, or empagliflozin. Sample: ~657,814 patients in total. | Design: Emulates a randomized trial using observational data. Analysis: Compared each drug to empagliflozin for cardiovascular and safety outcomes. |
For researchers and drug development professionals, the context of these findings is critical:
To help visualize the logical process of evaluating the safety profile of an SGLT2 inhibitor like this compound, the following diagram outlines the key comparison domains and known risk factors.
| Comparison | Country & Perspective | Key Outcome (ICER) | Model & Time Horizon | Key Drivers |
|---|---|---|---|---|
| This compound 100 mg vs. Dapagliflozin 10 mg [1] [2] | China (Healthcare Provider) | Dominant (Cost-saving & more effective) [1] [2] | COMT Model (Lifetime) [1] [2] | Better HbA1c & SBP reduction leading to reduced complications [1] |
| This compound 300 mg vs. Dapagliflozin 10 mg [3] | USA (Third-Party Payer) | Dominant (Cost-saving & more effective) [3] | ECHO-T2DM Model (30-year) [3] | Superior HbA1c lowering, less need for insulin rescue [3] |
| This compound 300 mg vs. Sitagliptin 100 mg [4] | Clinical Trial (Multi-country) | N/A (Clinical superiority shown) [4] | 52-week clinical trial [4] | Greater reductions in A1C, FPG, body weight, and systolic BP [4] |
ICER (Incremental Cost-Effectiveness Ratio): A measure of the cost to gain one additional unit of health outcome (e.g., one QALY). "Dominant" means the treatment is both more effective and less costly than the comparator.
Since head-to-head trials are limited, a Bayesian network meta-analysis of randomized controlled trials was used to compare efficacy, with placebo as a common reference [1] [2]. The following table shows the mean absolute changes from baseline used in the Chinese economic model.
| Parameter | Dapagliflozin 10 mg [1] [2] | This compound 100 mg [1] [2] |
|---|---|---|
| HbA1c (%), decreasing | -0.66 | -0.76 |
| SBP (mmHg), decreasing | -3.01 | -3.89 |
| Total Cholesterol (mg/dL) | -4.72 | +4.56 |
The following diagram illustrates the standard workflow for conducting a cost-effectiveness analysis using a diabetes model, from data input to outcome generation.
Irritant;Environmental Hazard